(6-Methoxypyridin-3-yl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXOFWLDRHAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624588 | |
| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370864-57-6 | |
| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
CAS Number: 370864-57-6 Parent Compound CAS Number: 163105-89-3[1][2][3]
This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its biological significance as a phosphodiesterase type 5 (PDE5) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of (6-Methoxypyridin-3-yl)boronic acid. The boronic acid itself is also known by several synonyms, including (6-Methoxy-3-pyridyl)boronic acid, 2-Methoxy-5-pyridineboronic acid, and 6-Methoxypyridine-3-boronic acid.[4][5] The hydrochloride salt offers improved stability and handling characteristics in certain applications.
| Property | This compound | (6-Methoxypyridin-3-yl)boronic acid |
| CAS Number | 370864-57-6[5] | 163105-89-3[1][2][3] |
| Molecular Formula | C₆H₉BClNO₃[5] | C₆H₈BNO₃[1][2][4] |
| Molecular Weight | 189.41 g/mol [5] | 152.94 g/mol [1][2][4] |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride[5] | (6-Methoxypyridin-3-yl)boronic acid |
| Appearance | Solid | Solid |
| Melting Point | Not available | 135-140 °C |
| Solubility | Soluble in organic solvents such as Dioxane, THF, and DMF. | Soluble in organic solvents. |
| Storage | 2-8°C, dry, sealed place.[1] | 2-8°C, dry, sealed place.[1] |
Safety Information: this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Synthesis of (6-Methoxypyridin-3-yl)boronic acid
The synthesis of pyridylboronic acids, including (6-Methoxypyridin-3-yl)boronic acid, is commonly achieved through a lithiation-borylation sequence starting from the corresponding halopyridine.[6] This method involves the reaction of a lithiated pyridine intermediate with a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid.
Caption: General workflow for the synthesis of (6-Methoxypyridin-3-yl)boronic acid.
Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)boronic acid
This protocol is a generalized procedure based on established methods for the synthesis of pyridylboronic acids.[6][7]
Materials:
-
3-Bromo-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of 3-bromo-6-methoxypyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to precipitate the boronic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(6-Methoxypyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[9]
References
- 1. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
(6-Methoxypyridin-3-yl)boronic acid hydrochloride chemical properties
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is a heterocyclic organic compound widely utilized in organic synthesis. The hydrochloride salt form often enhances the stability of the boronic acid. The boronic acid itself, (6-Methoxypyridin-3-yl)boronic acid, is a key reagent in various cross-coupling reactions.[1][2]
| Property | Data | Source(s) |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride | [1] |
| Synonyms | 2-Methoxy-5-pyridineboronic acid hydrochloride, 6-Methoxypyridine-3-boronic acid hydrochloride | [1] |
| CAS Number | 370864-57-6 (for the hydrochloride) 163105-89-3 (for the parent boronic acid) | [1][2][3][4] |
| Molecular Formula | C₆H₉BClNO₃ | [1] |
| Molecular Weight | 189.41 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | [4][5] |
| Melting Point | 135-140 °C (for the parent boronic acid) | [4] |
| Storage | 2-8°C, Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][4][6] |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The compound is classified as a hazardous substance.
| Category | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Personal Protective Equipment | Eyeshields, gloves, N95 (US) respirator. Ensure that eyewash stations and safety showers are close to the workstation. | [4][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [8] |
| Stability | Stable under normal conditions. Avoid dust formation and excess heat. | [8] |
| Hazardous Decomposition | Burning may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and oxides of boron. | [8] |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
(6-Methoxypyridin-3-yl)boronic acid is a valuable building block, primarily used in the Suzuki-Miyaura cross-coupling reaction.[4][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl compounds which are prevalent in pharmaceuticals.[9][10]
The Suzuki-Miyaura reaction couples an organoboron compound (like (6-Methoxypyridin-3-yl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9][10] The reaction is favored for its mild conditions and tolerance of various functional groups.[9][11]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide. This step is often rate-determining.[9][]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 6-methoxypyridin-3-yl moiety) to the palladium center.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst.[9]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a heteroaryl boronic acid like (6-Methoxypyridin-3-yl)boronic acid.
Materials and Reagents
-
Aryl or heteroaryl halide (1.0 equiv)
-
(6-Methoxypyridin-3-yl)boronic acid or its hydrochloride salt (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1–5 mol%)[]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[]
-
Anhydrous solvent (e.g., Dioxane/Water, DME, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure
-
Reaction Setup : To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere.[9]
-
Solvent Addition : Add the degassed solvent system to the flask via syringe.
-
Reaction Execution : Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) for the required time (typically 2-24 hours).[13]
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final desired compound.[9]
References
- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. achmem.com [achmem.com]
- 4. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]
- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. Furthermore, its non-hydrochloride form has been identified as a potent inhibitor of phosphodiesterase type 5 (PDE5), highlighting its potential in drug discovery and development for conditions where modulation of the cGMP-PKG signaling pathway is beneficial.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and relevant biological pathways.
Chemical Structure and Properties
The chemical structure of this compound combines a methoxypyridine ring with a boronic acid functional group, presented as its hydrochloride salt.
Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride | [2] |
| Molecular Formula | C₆H₉BClNO₃ | [2] |
| Molecular Weight | 189.41 g/mol | [2] |
| CAS Number | 370864-57-6 | [2] |
| SMILES | B(C1=CN=C(C=C1)OC)(O)O.Cl | [2] |
| Parent Compound | (6-Methoxypyridin-3-yl)boronic acid (CAS: 163105-89-3) | [2] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Melting Point | 135-140 °C (for the free boronic acid) | |
| Storage | 2-8°C, under inert atmosphere |
Table 2: Spectroscopic Data for (6-Methoxypyridin-3-yl)boronic acid
| Type | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.51 (s, 1H), 8.12 (bs, 2H, -B(OH)₂), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H, -OCH₃) |
| ¹³C NMR | Data not readily available in public sources. |
Experimental Protocols
Synthesis of (6-Methoxypyridin-3-yl)boronic acid
This protocol describes the synthesis of the parent compound, which can then be converted to the hydrochloride salt.
Workflow for the Synthesis of (6-Methoxypyridin-3-yl)boronic acid
Caption: Synthetic workflow for (6-Methoxypyridin-3-yl)boronic acid.
Materials:
-
5-Bromo-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-methoxypyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for a short period.
-
Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into an aqueous solution of hydrochloric acid and stir vigorously.
-
Adjust the pH of the aqueous layer to approximately 7 using an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Formation of the Hydrochloride Salt (General Procedure)
Materials:
-
(6-Methoxypyridin-3-yl)boronic acid
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether)
Procedure:
-
Dissolve the (6-Methoxypyridin-3-yl)boronic acid in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following is a general protocol that can be adapted for specific substrates.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
In a Schlenk flask, combine the this compound, the aryl/heteroaryl halide, the palladium catalyst, and the ligand (if used).
-
Add the base to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
Phosphodiesterase 5 (PDE5) Inhibition
(6-Methoxypyridin-3-yl)boronic acid has been identified as a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, the compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This mechanism of action is the basis for the therapeutic effects of well-known drugs used to treat erectile dysfunction and pulmonary hypertension. The boronic acid moiety is thought to interact with the active site of the enzyme.[1]
References
- 1. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery as a phosphodiesterase type 5 (PDE5) inhibitor and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a pyridinylboronic acid derivative. The hydrochloride salt form often enhances stability and handling properties compared to the free boronic acid. Key quantitative data for the hydrochloride salt and the parent boronic acid are summarized below.
| Property | This compound | (6-Methoxypyridin-3-yl)boronic acid |
| Molecular Weight | 189.41 g/mol [1] | 152.94 g/mol [2] |
| Molecular Formula | C₆H₉BClNO₃[1] | C₆H₈BNO₃[2] |
| CAS Number | 370864-57-6[1] | 163105-89-3[3] |
| Appearance | - | White to off-white solid/powder |
| Melting Point | - | 135-140 °C[4] |
| Solubility | - | Soluble in methanol[5] |
Safety Information: The hydrochloride salt is associated with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Synthesis and Handling
The synthesis of pyridinylboronic acids can be challenging due to the potential for protodeboronation. A general and effective method involves a halogen-metal exchange followed by borylation.
Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)boronic acid
This protocol is adapted from general procedures for the synthesis of halopyridinylboronic acids[6]. The final conversion to the hydrochloride salt can be achieved by treatment with hydrochloric acid.
Materials:
-
2-Methoxy-5-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methoxy-5-bromopyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and wash with diethyl ether.
-
Isolation: Adjust the pH of the aqueous layer to approximately 7 with a suitable base to precipitate the boronic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum over P₂O₅.
-
Formation of Hydrochloride Salt: To isolate the hydrochloride salt, the crude boronic acid can be dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane). The resulting precipitate is then filtered and dried.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Caption: General synthesis workflow for (6-Methoxypyridin-3-yl)boronic acid.
Applications in Drug Discovery and Organic Synthesis
Inhibition of Phosphodiesterase Type 5 (PDE5)
(6-Methoxypyridin-3-yl)boronic acid is a potent inhibitor of phosphodiesterase type 5 (PDE5)[2]. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes[7]. By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream signaling events, such as smooth muscle relaxation[8][9]. This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (Viagra) in treating erectile dysfunction and pulmonary hypertension[7]. The development of novel PDE5 inhibitors is an active area of research for various cardiovascular and neurological disorders.
The nitric oxide (NO) - cGMP signaling pathway is central to the action of PDE5 inhibitors.
-
Signal Initiation: The pathway is typically initiated by the release of nitric oxide.
-
sGC Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[8].
-
Downstream Effects: cGMP then allosterically activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to a physiological response (e.g., vasodilation)[9].
-
Signal Termination: The signal is terminated by the hydrolysis of cGMP back to the inactive GMP by phosphodiesterases, with PDE5 being a key enzyme in this process[8][10].
-
Inhibition: (6-Methoxypyridin-3-yl)boronic acid inhibits PDE5, preventing the breakdown of cGMP and thus potentiating the signaling cascade[2].
References
- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (6-Methoxypyridin-3-yl)boronic acid [acrospharma.co.kr]
- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
Synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-methoxypyridin-3-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and drug development. This document details the primary synthesis route, alternative methodologies, and provides in-depth experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.
Introduction
(6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are versatile intermediates in organic synthesis, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the methoxypyridine moiety is significant in drug discovery, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines the prevalent synthetic strategies for preparing the hydrochloride salt of this important boronic acid.
Primary Synthesis Route: Halogen-Metal Exchange
The most commonly employed and well-documented route to (6-methoxypyridin-3-yl)boronic acid proceeds via a halogen-metal exchange of 5-bromo-2-methoxypyridine, followed by borylation and subsequent hydrolysis. The final step involves the formation of the hydrochloride salt.
Synthesis Pathway
Caption: Primary synthesis route via halogen-metal exchange.
Experimental Protocol
Step 1: Synthesis of (6-Methoxypyridin-3-yl)boronic acid
-
Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 to 1.5 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.
-
Borylation: Triisopropyl borate (1.2 to 1.5 eq) is then added dropwise, again keeping the temperature below -70 °C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). The aqueous layer is separated and the pH is adjusted to approximately 7 with a base (e.g., NaOH) to precipitate the boronic acid. The solid is collected by filtration, washed with water, and dried under vacuum.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: The crude (6-methoxypyridin-3-yl)boronic acid is dissolved in a suitable organic solvent such as diethyl ether or a mixture of isopropanol and diethyl ether.
-
Acidification: A solution of hydrogen chloride in diethyl ether (or another appropriate organic solvent) is added dropwise with stirring. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the organic solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-methoxypyridine | N/A |
| Key Reagents | n-Butyllithium, Triisopropyl borate | N/A |
| Solvent | Tetrahydrofuran (THF) | N/A |
| Reaction Temperature | -78 °C to Room Temperature | N/A |
| Typical Yield | ~75% (for the free boronic acid) | N/A |
Alternative Synthesis Route: Palladium-Catalyzed Borylation
An alternative approach to pyridinyl boronic acids involves a palladium-catalyzed cross-coupling reaction between a halopyridine and a diboron reagent. This method can offer advantages in terms of functional group tolerance and milder reaction conditions.
Synthesis Pathway
Caption: Alternative synthesis via Pd-catalyzed borylation.
General Experimental Considerations
-
Reaction Setup: A flask is charged with 5-bromo-2-methoxypyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand (if required), and a base (e.g., potassium acetate).
-
Reaction: The mixture is suspended in an appropriate solvent (e.g., dioxane or DMSO) and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Hydrolysis: The reaction mixture is cooled, filtered, and the solvent is removed. The resulting pinacol ester can be hydrolyzed to the boronic acid using an acidic workup.
-
Salt Formation: The hydrochloride salt is then formed as described in the primary route.
Comparative Data
| Parameter | Halogen-Metal Exchange | Palladium-Catalyzed Borylation |
| Starting Material | 5-Bromo-2-methoxypyridine | 5-Bromo-2-methoxypyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst |
| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80-100 °C) |
| Functional Group Tolerance | Limited (sensitive to strong base) | Generally broader |
| Yield | Often high | Variable, can be high |
Conclusion
The synthesis of this compound is most reliably achieved through the halogen-metal exchange of 5-bromo-2-methoxypyridine. This method, while requiring cryogenic temperatures, is high-yielding and well-established. The alternative palladium-catalyzed borylation offers a pathway with potentially broader functional group compatibility and milder conditions, which may be advantageous for the synthesis of more complex analogues. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the nature of any other functional groups present in the starting material. This guide provides the necessary details for researchers to make an informed decision and to successfully implement the synthesis in their laboratories.
Stability and Storage of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Methoxypyridin-3-yl)boronic acid hydrochloride. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Core Stability Profile
This compound, as a heterocyclic arylboronic acid derivative, is susceptible to degradation through several pathways. The primary routes of degradation for boronic acids, in general, include oxidation and hydrolysis (protodeboronation). The hydrochloride salt form may influence the stability profile compared to the free base. While specific quantitative stability data for the hydrochloride salt is not extensively available in the public domain, general principles of boronic acid stability and data from suppliers of the parent compound and related molecules provide crucial guidance.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound:
-
Temperature: Elevated temperatures are known to accelerate the degradation of boronic acids.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.
-
Oxygen: As with many organic compounds, atmospheric oxygen can lead to oxidative degradation.
Recommended Storage Conditions
To mitigate degradation and ensure the long-term integrity of the compound, the following storage conditions are recommended based on supplier data for the parent boronic acid and related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Moisture | In a tightly sealed container in a dry place | To protect from hydrolysis. |
| Light | In a light-resistant container | To prevent photolytic degradation. |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The presence of the methoxy and pyridine functionalities in this compound will influence the susceptibility to these pathways.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Objective: To identify the likely degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 270 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life and appropriate storage conditions for the compound.
Methodology:
-
Sample Preparation: Store accurately weighed samples of this compound in vials that mimic the proposed long-term storage container.
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C and ambient humidity for up to 24 months.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.
-
-
Testing Schedule: Analyze samples at initial (time zero) and at specified intervals (e.g., 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, assess the samples for appearance, purity (by HPLC), and the presence of degradation products.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: General workflow for stability assessment.
Conclusion
The stability of this compound is critical for its effective use in research and drug development. While specific quantitative stability data for this compound is limited, adherence to the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is paramount. The implementation of a robust stability testing program, including forced degradation studies and long-term/accelerated stability trials, will ensure the quality and reliability of this important chemical entity. The provided experimental protocols and workflows offer a solid framework for establishing the stability profile of this compound.
Navigating the Solubility Landscape of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for the hydrochloride salt remains limited in publicly available literature, this document provides essential qualitative information and detailed experimental protocols for its determination. Furthermore, it elucidates the compound's role as a potent phosphodiesterase type 5 (PDE5) inhibitor through a detailed signaling pathway diagram.
Qualitative Solubility Profile
| Compound | Solvent | Solubility |
| (6-Methoxypyridin-3-yl)boronic acid | Water | Soluble |
| (6-Methoxypyridin-3-yl)boronic acid | Methanol | Soluble[1] |
| This compound | Various | Data not available |
Experimental Protocol for Solubility Determination: The Dynamic Method
A robust and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle: A series of samples with known concentrations of the solute in the solvent are prepared. Each sample is heated at a constant rate while being stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature. This process is repeated for various concentrations to construct a solubility curve.
Apparatus:
-
Jacketed glass vessel with a stirrer
-
Thermostatically controlled heating/cooling circulator
-
Calibrated temperature probe
-
Turbidity sensor or a laser light source and a photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.
-
Heating and Stirring: Begin stirring the mixture at a constant rate and initiate a slow, controlled heating ramp (e.g., 0.1-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The solution will appear cloudy or contain visible solid particles when the compound is not fully dissolved.
-
Dissolution Point Determination: The temperature at which the solution becomes clear and free of any solid particles is the dissolution temperature for that specific concentration.
-
Data Collection: Repeat steps 1-4 for a range of concentrations to obtain a series of dissolution temperatures.
-
Solubility Curve Construction: Plot the concentration of the solute as a function of the dissolution temperature to generate the solubility curve.
Visualizing Experimental and Biological Pathways
To further aid researchers, this guide provides two key visualizations: an experimental workflow for solubility determination and the signaling pathway of PDE5 inhibition.
Caption: Workflow for determining solubility via the dynamic method.
(6-Methoxypyridin-3-yl)boronic acid is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway by degrading cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in various physiological effects.
Caption: Inhibition of the PDE5 signaling pathway.
This technical guide serves as a valuable resource for researchers working with this compound, providing both a practical framework for determining its solubility and a deeper understanding of its biological mechanism of action. The provided protocols and diagrams are intended to facilitate further research and application of this compound in drug discovery and development.
References
Spectral Analysis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (6-Methoxypyridin-3-yl)boronic acid hydrochloride (C₆H₉BClNO₃, Molecular Weight: 189.41 g/mol ).[1] This compound is a valuable building block in medicinal chemistry and drug discovery, making its structural elucidation and purity assessment via spectroscopic methods crucial. This document presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H NMR (Proton NMR) Data
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt may lead to slight downfield shifts of the pyridine ring protons compared to the free base due to the protonation of the pyridine nitrogen.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 - 8.8 | d | 1H | H-2 |
| ~8.1 - 8.3 | dd | 1H | H-4 |
| ~6.8 - 7.0 | d | 1H | H-5 |
| ~4.0 - 4.2 | s | 3H | -OCH₃ |
| ~8.0 - 9.0 (broad) | s | 2H | B(OH)₂ |
Note: Predicted values based on typical spectra of pyridine and boronic acid derivatives. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-6 |
| ~145 | C-2 |
| ~140 | C-4 |
| ~130 (broad) | C-3 |
| ~110 | C-5 |
| ~55 | -OCH₃ |
Note: Predicted values. The signal for the carbon attached to the boron (C-3) is often broadened due to quadrupolar relaxation of the boron nucleus.
¹¹B NMR (Boron-11 NMR) Data
¹¹B NMR is useful for directly observing the boron atom. The chemical shift can confirm the presence of the boronic acid functionality.
| Chemical Shift (δ) ppm | Linewidth | Assignment |
| ~28 - 32 | Broad | B(OH)₂ |
Note: Expected range for an sp²-hybridized boron in an arylboronic acid.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.
Expected Mass Spectrum Data (ESI-MS)
| m/z | Ion |
| 154.06 | [M+H]⁺ (of the free base) |
| 176.04 | [M+Na]⁺ (of the free base) |
| 136.05 | [M+H - H₂O]⁺ |
Note: The observed mass will be for the free base, (6-Methoxypyridin-3-yl)boronic acid, as the HCl is a counter-ion and typically not observed in the gas phase under these conditions. The listed m/z values are calculated for the monoisotopic mass of the free base C₆H₈BNO₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 - 1450 | Strong | Aromatic C=C and C=N stretching vibrations |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1300 - 1000 | Strong | C-O stretch (ether) |
Note: The quaternization of the pyridine nitrogen in the hydrochloride salt can cause shifts in the C=C and C=N stretching vibrations.[4] A broad absorption may also be present in the 2800-2400 cm⁻¹ region due to the N⁺-H stretch of the pyridinium hydrochloride.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in non-polar solvents, leading to complex spectra.[5]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR.
-
-
¹¹B NMR Acquisition:
-
Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency.
-
Set the spectral width to cover a range of approximately 100 ppm centered around +30 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.[6] High concentrations can lead to signal suppression and contamination of the instrument.[6][7]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire data in positive ion mode to observe protonated species.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve good signal intensity and stability.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated theoretical values.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Solid State):
-
KBr Pellet Technique: Mix a small amount of the solid sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (150-200 mg).[8] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorptions.[8]
-
Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum using the spectrometer's software, which may include baseline correction and peak picking. Assign the observed absorption bands to the corresponding molecular vibrations.[8]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. reddit.com [reddit.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
This guide provides comprehensive safety and handling information for (6-Methoxypyridin-3-yl)boronic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling protocols, and emergency procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Proper identification and understanding of its physical and chemical properties are crucial for safe handling and storage.
| Property | Value |
| CAS Number | 370864-57-6[2] |
| Molecular Formula | C₆H₉BClNO₃[2] |
| Molecular Weight | 189.41 g/mol [2] |
| Form | Solid[1] |
| Melting Point | 135-140 °C[1] |
| Storage Temperature | 2-8°C[1][3] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard statements.
| Hazard Code | GHS Hazard Statement | Description |
| H315 | Causes skin irritation | Contact with skin may cause redness, itching, and inflammation.[2] |
| H319 | Causes serious eye irritation | Contact with eyes may cause significant irritation, pain, and potential damage.[2] |
| H335 | May cause respiratory irritation | Inhalation of dust may lead to irritation of the respiratory tract, coughing, and shortness of breath.[2] |
Signal Word: Warning
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4][5]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[1]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
General Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. 2-メトキシ-5-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
A Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride: Commercial Availability, Properties, and Applications in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a key reagent in modern organic synthesis. This document details its commercial availability, physicochemical properties, and safety information. Furthermore, it provides detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, with a specific focus on the synthesis of the antiepileptic drug Perampanel.
Core Properties and Commercial Availability
This compound is a pyridinylboronic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
The key physicochemical properties of (6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are summarized below.
| Property | (6-Methoxypyridin-3-yl)boronic acid | This compound |
| CAS Number | 163105-89-3[1] | 370864-57-6 |
| Molecular Formula | C₆H₈BNO₃[2] | C₆H₉BClNO₃ |
| Molecular Weight | 152.94 g/mol [1][2] | 189.41 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 135-140 °C[1] | Not available |
| Storage Temperature | 2-8°C[1] | Not available |
Commercial Suppliers
(6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are available from various chemical suppliers. However, availability may vary, and some suppliers have discontinued the product. Researchers are advised to confirm current stock levels with the respective vendors.
| Supplier | Product Name | Catalog Number | Purity |
| Sigma-Aldrich | 6-Methoxy-3-pyridinylboronic acid | Product Discontinued | ≥95.0%[1] |
| Simson Pharma Limited | (6-Methoxypyridin-3-yl) boronic acid | Not specified | High quality, with Certificate of Analysis |
| BLD Pharm | (6-Methoxypyridin-3-yl)boronic acid | Not specified | Not specified[3] |
| CymitQuimica | 6-Methoxypyridin-3-ylboronic acid | 3D-FM10042 (Discontinued) | Min. 95%[2] |
Safety and Handling
Appropriate safety precautions must be taken when handling this compound and its parent compound. The following information is a summary of known hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is a common coupling partner in these reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with (6-Methoxypyridin-3-yl)boronic acid. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
(6-Methoxypyridin-3-yl)boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, (6-Methoxypyridin-3-yl)boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Synthesis of Perampanel
Perampanel is a selective, non-competitive antagonist of the AMPA receptor, used in the treatment of epilepsy. A key step in its synthesis involves the Suzuki-Miyaura coupling of 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one with an organoboron reagent derived from 2-cyanobromobenzene. An analogous and often more direct route involves the coupling of a suitable pyridone with (6-Methoxypyridin-3-yl)boronic acid or its derivatives. The following workflow illustrates a common synthetic strategy.
Experimental Workflow for Perampanel Synthesis
Caption: A generalized experimental workflow for the synthesis of Perampanel.
Detailed Protocol for a Key Suzuki Coupling Step in Perampanel Synthesis
This protocol is adapted from methodologies described in the patent literature for the synthesis of Perampanel and its intermediates.
Materials:
-
5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one (1.0 equiv)
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (a derivative of 2-cyanophenylboronic acid, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure Perampanel.
This technical guide serves as a starting point for researchers working with this compound. For any specific application, it is crucial to consult the relevant literature and optimize the reaction conditions accordingly. Always adhere to strict laboratory safety protocols when handling the described chemicals.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki coupling reactions. This versatile building block is crucial for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of the methoxypyridine moiety is of particular interest in drug discovery due to its frequent appearance in biologically active molecules.
The use of the hydrochloride salt of the boronic acid necessitates careful consideration of the base used in the reaction, as an additional equivalent is required for neutralization. This protocol outlines optimized conditions to ensure efficient coupling while minimizing common side reactions associated with heteroaryl boronic acids, such as protodeboronation.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate in the presence of a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with various aryl halides. The conditions are based on established protocols for similar pyridinylboronic acids and can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry Schlenk flask or reaction vial purged with an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).
Reagent Addition: Add the base (3.0-4.0 equiv, noting the extra equivalent for the hydrochloride salt) followed by the degassed solvent system.
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These conditions can serve as a starting point for optimizing reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
| Parameter | Condition | Notes |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides may require more active catalyst systems. |
| Boronic Acid | (6-Methoxypyridin-3-yl)boronic acid HCl (1.2 equiv) | The hydrochloride salt requires an additional equivalent of base. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Other common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Base | K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | A stronger base may be beneficial for less reactive halides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassing the solvent is recommended to prevent catalyst oxidation. |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Catalyst and Ligand Systems for Challenging Couplings
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Effective for sterically hindered or electron-rich aryl chlorides. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | Broadly applicable for challenging heteroaryl couplings. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst, suitable for many standard couplings. |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The coupling of this compound with organic halides provides a direct route to substituted 6-methoxypyridines, a scaffold present in numerous biologically active molecules. The hydrochloride salt of the boronic acid is often used to improve its stability and handling. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2]
Challenges in the coupling of pyridylboronic acids include the potential for catalyst inhibition by the pyridine nitrogen and the susceptibility of the boronic acid to protodeboronation under basic conditions.[3] Careful selection and optimization of the palladium catalyst, ligand, base, and solvent system are therefore crucial for achieving high yields and purity.
Catalytic Systems
A variety of palladium sources and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of the catalytic system is often dependent on the reactivity of the coupling partners. Modern approaches frequently utilize palladium precatalysts, which offer enhanced stability and reactivity.
Common Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Effective Ligands:
The use of electron-rich and sterically bulky phosphine ligands is crucial for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps, and for preventing catalyst deactivation. Some of the most effective ligands for heteroaryl couplings include:
-
Buchwald-type biaryl phosphine ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
-
Ferrocenyl phosphines:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of analogous pyridylboronic acids with various aryl halides. These data provide a reference for expected outcomes and a starting point for reaction optimization when using this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 74 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronic acid | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 110 | 12 | 82 |
| 3 | 4-Chlorotoluene | 2-Pyridylboronate ester | Pd₂(dba)₃ / Ligand 2** | KF | Dioxane | 110 | 18 | 75 |
| 4 | 1-Bromo-4-tert-butylbenzene | 2-Pyridylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
*Ligand 1 refers to a specific phosphite ligand.[4] **Ligand 2 refers to a specific phosphine oxide ligand.[5]
Table 2: Suzuki-Miyaura Coupling of other Methoxypyridylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | (4-Methoxypyridin-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | (4-Methoxypyridin-2-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (aq) | Dioxane | Reflux | 8-12 | 90 |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene). A small amount of degassed water may be beneficial in some cases.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: General Procedure using a Ferrocenyl Ligand (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Suzuki Reactions Using (6-Methoxypyridin-3-yl)boronic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in pharmaceuticals.[1] (6-Methoxypyridin-3-yl)boronic acid hydrochloride is a valuable building block, providing access to substituted methoxypyridine moieties. The selection of an appropriate base is critical for the success of the Suzuki reaction, as it plays a key role in the activation of the boronic acid for the crucial transmetalation step in the catalytic cycle.[2][3] This document provides a guide to base selection and a general protocol for the use of this compound in Suzuki-Miyaura coupling reactions.
A significant consideration when using this compound is the presence of the hydrochloride salt. This necessitates the use of an additional equivalent of base to neutralize the acid before the catalytic cycle can proceed effectively. Therefore, a total of at least three equivalents of base is typically recommended.
Base Selection in Suzuki-Miyaura Coupling
The choice of base can significantly influence the yield and rate of a Suzuki reaction. Various inorganic and organic bases have been employed, with inorganic bases generally showing greater efficacy. The following table summarizes common bases used in Suzuki reactions with pyridylboronic acids and their general characteristics.
| Base | Common Solvent(s) | Typical Equivalents | General Remarks |
| Na₂CO₃ | Toluene/Water, Dioxane/Water | 2.0 - 3.0 | A common and effective base for standard Suzuki couplings. Often used as an aqueous solution.[4] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | 2.0 - 3.0 | Another widely used and reliable base, similar in efficacy to Na₂CO₃. |
| K₃PO₄ | Toluene, Dioxane | 2.0 - 3.0 | An effective base, particularly for reactions with sensitive substrates or challenging couplings. Can be used under anhydrous conditions. |
| Cs₂CO₃ | Dioxane, Toluene | 2.0 - 3.0 | Often a superior, though more expensive, base that can enhance reaction rates and yields in difficult couplings. |
| KF | Dioxane | 3.0 | A milder base that can be effective, especially when dealing with base-sensitive functional groups.[5] |
| Triethylamine (Et₃N) | Toluene, THF | > 3.0 | Generally less effective than inorganic bases for Suzuki reactions. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
For the Suzuki coupling of pyridylboronic acids, standard conditions often involve the use of sodium carbonate in an aqueous/organic solvent mixture.[4] However, the optimal base should be determined empirically for each specific reaction.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄; 3.0 - 4.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and any additional ligand.
-
Add the selected base (3.0-4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Systems in (6-Methoxypyridin-3-yl)boronic acid hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often found in pharmaceutically active compounds. The choice of solvent system is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document provides detailed application notes, experimental protocols, and a summary of solvent systems for reactions involving this compound and its derivatives.
Data Presentation: Solvent Systems for Suzuki-Miyaura Coupling
The selection of an appropriate solvent system is crucial for achieving high yields and efficient reactions. The following table summarizes various solvent systems and conditions reported for Suzuki-Miyaura coupling reactions involving pyridinylboronic acids, including examples relevant to (6-Methoxypyridin-3-yl)boronic acid.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | Pd(PPh₃)₄ (3.6) | - | K₂CO₃ | N,N-Dimethylformamide (DMF) | 115-125 | 3 | ~70 |
| 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one | 2-formylphenylboronic acid | Not specified | Not specified | Cs₂CO₃ | N,N-Dimethylformamide (DMF) | Not specified | Not specified | Not specified |
| Aryl Chloride | Phenylboronic acid | PdCl₂(dppf) (1.5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[4] |
| Aryl Bromide | Arylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | Lₙ@β-CD | K₃PO₄·7H₂O | H₂O | 90 | 4 | 80-100[5] |
| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Precatalyst (0.0003 M) | - | Base (0.6 M) | MeOH/THF (2:1) | Not specified | Not specified | High[6] |
| Chloroaryl triflate | o-tolylboronic acid | Pd/PᵗBu₃ | PᵗBu₃ | Not specified | Tetrahydrofuran (THF) | Not specified | Not specified | Selective for chloride coupling[7] |
| Chloroaryl triflate | o-tolylboronic acid | Pd/PᵗBu₃ | PᵗBu₃ | Not specified | Acetonitrile (MeCN) | Not specified | Not specified | Selective for triflate coupling[7] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions adapted from literature procedures.[4][8][9] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in N,N-Dimethylformamide (DMF)
This protocol is often used for less reactive aryl halides and can be performed at higher temperatures.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its corresponding boronic ester (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide, the boronic acid/ester, the palladium catalyst, and the base.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at a temperature ranging from 80 °C to 125 °C for 3-12 hours. Monitor the reaction's progress.
-
After cooling to room temperature, remove the solvent under vacuum.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with a saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by crystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biarylpyridines using (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine scaffolds are crucial pharmacophores in modern drug discovery, appearing in a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. This document provides detailed application notes and protocols for the use of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in the palladium-catalyzed synthesis of biarylpyridines. The methoxypyridine moiety is of particular interest as it can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, and can also engage in key hydrogen bonding interactions with biological targets.
This compound is a readily available and stable precursor for the introduction of the 6-methoxypyridin-3-yl group. These protocols are designed to serve as a practical guide for chemists in academic and industrial research settings, enabling the efficient synthesis and exploration of novel biarylpyridine derivatives for drug development programs.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with aryl or heteroaryl bromides and chlorides.
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data for analogous compounds can serve as a valuable reference for reaction optimization.
Table 1: Coupling of a Representative Pyridinylboronic Acid with Various Heteroaryl Halides
Based on data for 6-chloro-2-methoxypyridin-3-ylboronic acid.
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Bromothiophene | 2-(6-Chloro-2-methoxypyridin-3-yl)thiophene | 75 |
| 2 | 2-Bromopyridine | 2-(6-Chloro-2-methoxypyridin-3-yl)pyridine | 68 |
| 3 | 5-Bromo-1,3,4-thiadiazol-2-amine | 5-(6-Chloro-2-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine | 62 |
Reaction Conditions: Heteroaryl halide (1.0 eq), 6-chloro-2-methoxypyridin-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1), 95 °C, 12 h.
Table 2: Coupling of (6-Methoxypyridin-3-yl)boronic acid with Aryl Halides (Predicted)
This table provides predicted outcomes based on general Suzuki-Miyaura coupling principles. Actual yields may vary and require optimization.
| Entry | Aryl Halide | Product | Predicted Yield Range (%) | Notes |
| 1 | 4-Bromobenzonitrile | 4-(6-Methoxypyridin-3-yl)benzonitrile | 70-90 | Electron-withdrawing groups on the aryl halide generally lead to good yields. |
| 2 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-6-methoxypyridine | 65-85 | Electron-donating groups may require slightly longer reaction times or higher temperatures. |
| 3 | 2-Bromotoluene | 3-(o-Tolyl)-6-methoxypyridine | 60-80 | Steric hindrance from ortho-substituents can lower the yield. |
| 4 | 4-Chlorobenzaldehyde | 4-(6-Methoxypyridin-3-yl)benzaldehyde | 50-75 | Aryl chlorides are generally less reactive than aryl bromides and may require more active catalysts or ligands. |
General Reaction Conditions: Aryl halide (1.0 eq), this compound (1.3 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 eq), 1,4-dioxane/H₂O (5:1), 100 °C, 16 h.
Applications in Drug Development
The biarylpyridine motif synthesized using (6-Methoxypyridin-3-yl)boronic acid is a valuable scaffold in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. This combination of features makes these compounds attractive for targeting a variety of biological targets.
dot
Caption: Logical relationship from synthesis to drug development.
Examples of therapeutic areas where biarylpyridines are relevant include:
-
Oncology: As inhibitors of kinases and other signaling proteins involved in cancer progression.
-
Neuroscience: As modulators of receptors and enzymes in the central nervous system for the treatment of neurological and psychiatric disorders.
-
Inflammatory Diseases: As inhibitors of inflammatory mediators.
The ability to rapidly generate a library of diverse biarylpyridines using the described Suzuki-Miyaura protocol allows for efficient structure-activity relationship (SAR) studies, a critical component of the lead optimization phase in drug discovery.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.- Increase the reaction temperature. |
| Formation of homocoupled byproducts | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is performed under a strictly inert atmosphere and use degassed solvents.- Use a different palladium ligand to facilitate transmetalation. |
| Protodeborylation of the boronic acid | - Presence of water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to efficiently synthesize these important scaffolds. The ability to readily access a diverse range of biarylpyridines is essential for the discovery and development of new therapeutic agents. By carefully selecting the reaction conditions, high yields of the desired coupled products can be achieved, facilitating the advancement of drug discovery programs.
Application Notes: (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key structural motif in the development of kinase inhibitors. Its unique electronic and structural properties make it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex heterocyclic compounds with therapeutic potential.
Key Applications in Drug Discovery
The most prominent application of this compound is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway .[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[5]
Compounds incorporating the 6-methoxypyridin-3-yl moiety have demonstrated potent inhibitory activity against PI3K and mTOR kinases.[4] This structural component is crucial for achieving high binding affinity and selectivity, contributing to the overall efficacy of the inhibitor.
Beyond cancer, this boronic acid derivative has been investigated for its potential in developing:
-
Phosphodiesterase type 5 (PDE5) inhibitors , which are used in the treatment of erectile dysfunction.[6]
-
Antiviral agents , leveraging the unique glycan-binding ability of boronic acids.[7]
-
Antimalarial compounds .[8]
-
Protease-activated receptor 4 (PAR4) antagonists for thrombotic disorders.[8]
Quantitative Data: PI3K/mTOR Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative compounds synthesized using (6-methoxypyridin-3-yl)boronic acid or its derivatives.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [4] |
| mTOR | 23 | HCT-116 | 20 | [4] | |
| MCX 28 | PI3Kα | 0.2 | - | - | [9] |
| mTOR | 138 | - | - | [9] | |
| PIM-1 | 18 | - | - | [9] |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. The diagram below illustrates the central role of PI3K and mTOR, the targets of inhibitors synthesized using this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound to synthesize a biaryl compound.
Caption: Suzuki-Miyaura Experimental Workflow.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. The hydrochloride salt of the boronic acid may require an additional equivalent of base to neutralize the HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxy-5-pyridineboronic acid - Career Henan Chemical Co. [coreychem.com]
- 9. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This versatile building block is a key component in the synthesis of a wide array of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.
Introduction to this compound
This compound is a heterocyclic organoboron compound that serves as a valuable reagent for the introduction of the 6-methoxypyridin-3-yl moiety into organic molecules. The presence of the pyridine ring and the methoxy group makes this fragment a common feature in many biologically active compounds, including kinase inhibitors. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency. The hydrochloride salt form often enhances the stability and handling of the reagent.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a carbon-carbon bond. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceutical drug candidates.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions involving (6-Methoxypyridin-3-yl)boronic acid and a related analogue, demonstrating the scope and efficiency of this transformation with various coupling partners.
| Entry | Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (6-Methoxypyridin-3-yl)boronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | 84[1] |
| 2 | 6-Chloro-2-methoxypyridin-3-ylboronic acid | 4,6-Diiodopyrimidine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene | 110 | 18 | 12[2] |
| 3 | 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Bromothiophene | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene | 110 | 18 | 85[2] |
| 4 | 6-Chloro-2-methoxypyridin-3-ylboronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene | 110 | 18 | 65[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl-pyridine compound.
Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide, which can be adapted for investigations into the use of nitrogen-containing boronic acids or their derivatives as coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine or ammonia surrogate (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., XPhos, SPhos, BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with the palladium source, ligand (if not using a pre-catalyst), and base.
-
Add the aryl halide and the amine or ammonia surrogate.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired arylamine.
Safety and Handling
-
This compound is an irritant. Avoid contact with skin and eyes, and do not inhale dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents and bases used in these reactions are flammable and/or corrosive. Take appropriate precautions.
-
Always conduct reactions under an inert atmosphere as many of the reagents and catalysts are air-sensitive.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the incorporation of the 6-methoxypyridine moiety into a wide range of scaffolds. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis and drug discovery to facilitate the development of novel compounds with potential therapeutic applications. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active molecules. (6-Methoxypyridin-3-yl)boronic acid hydrochloride is a key building block for introducing the 6-methoxypyridine moiety, which is present in numerous compounds of medicinal interest. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance reaction consistency compared to conventional heating methods.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave irradiation to Suzuki coupling reactions offers several significant advantages over traditional thermal heating methods:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes, significantly accelerating the drug discovery and development process.[1][2]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields of the desired product.[1][2]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible experimental outcomes.
-
Access to Novel Chemical Space: The ability to rapidly synthesize libraries of compounds facilitates the exploration of a wider range of chemical structures for lead optimization.
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted Suzuki coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a starting point for the coupling of this compound with various aryl bromides and chlorides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Acetonitrile/H₂O, Toluene/Ethanol/H₂O)
-
Microwave reactor vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the vial.
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the microwave-assisted Suzuki coupling of pyridinylboronic acids with various aryl halides, which can serve as a guide for reactions with this compound.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction. [1]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 120 | 15 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 140 | 10 | 92 |
| 4 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3) | Toluene/Ethanol/H₂O (4:1:1) | 120 | 20 | 88 |
Reaction conditions: Aryl bromide (1.0 equiv.), pyridinylboronic acid (1.2 equiv.). Yields are for isolated product after purification.
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling of a Pyridinylboronic Acid.
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2-(6-methoxypyridin-3-yl)anisole | 15 | 95 |
| 2 | 4-Chlorobenzonitrile | 4-(6-Methoxypyridin-3-yl)benzonitrile | 20 | 88 |
| 3 | 3-Bromopyridine | 2-Methoxy-5-(pyridin-3-yl)pyridine | 15 | 85 |
| 4 | 2-Chlorotoluene | 2-Methoxy-5-(o-tolyl)pyridine | 25 | 78 |
| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Methoxy-5-(3,5-bis(trifluoromethyl)phenyl)pyridine | 20 | 91 |
Optimized conditions from Table 1 were used. Yields are for isolated product after purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for microwave-assisted Suzuki coupling.
References
Ligand Effects in the Cross-Coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The use of heteroaromatic building blocks, such as (6-Methoxypyridin-3-yl)boronic acid hydrochloride, is of particular interest due to their prevalence in biologically active compounds. However, the cross-coupling of electron-rich pyridine boronic acids presents unique challenges, including a propensity for protodeboronation, which can lead to low product yields. The judicious selection of a phosphine ligand is paramount to overcoming these challenges and achieving efficient and high-yielding transformations.
This document provides a comprehensive guide to understanding and optimizing the ligand effects in the Suzuki-Miyaura cross-coupling of this compound. It includes a comparative overview of common phosphine ligands, detailed experimental protocols for both a standard coupling reaction and a ligand screening workflow, and visualizations of the catalytic cycle and experimental design.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The choice of ligand significantly influences the outcome of the cross-coupling reaction. Bulky and electron-rich phosphine ligands are often employed to enhance catalyst activity and stability, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1][2] The following table summarizes the typical performance of various phosphine ligands in the Suzuki-Miyaura coupling of electron-rich pyridylboronic acids with aryl halides. While direct comparative data for this compound is not extensively available in a single source, this table reflects the general trends observed in the literature for structurally similar substrates.[3][4][5]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield/Observations |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Moderate yields. Often requires higher catalyst loading and longer reaction times. |
| SPhos | Pd₂(dba)₃ or SPhos Pd G2 | K₃PO₄ | Toluene or Dioxane | 80-110 | 2-12 | Good to excellent yields.[4] Effective for hindered substrates. |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄ | t-BuOH or Dioxane | 80-110 | 2-12 | High yields.[1] Broad substrate scope, including challenging couplings. |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | Room Temp - 100 | 1-8 | Excellent yields, often at lower temperatures.[1] |
| Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | High activity for Suzuki-Miyaura coupling processes.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for a standard Suzuki-Miyaura cross-coupling reaction and a ligand screening experiment to identify the optimal conditions for a specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the cross-coupling of this compound with an aryl bromide, using SPhos as the ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: High-Throughput Ligand Screening
This protocol outlines a workflow for screening multiple phosphine ligands to identify the optimal catalyst system for the cross-coupling of this compound.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solution of the aryl halide in a suitable solvent.
-
Stock solution of a palladium precursor (e.g., Pd₂(dba)₃) in a suitable solvent.
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos).
-
Stock solution or slurry of a base (e.g., K₃PO₄) in a suitable solvent.
-
Multi-well reaction block or an array of reaction vials.
-
Inert atmosphere glovebox.
-
Automated liquid handler or multichannel pipette (optional).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the boronic acid, aryl halide, palladium precursor, and base in an anhydrous, degassed solvent.
-
Ligand Dosing: In an inert atmosphere glovebox, dispense each phosphine ligand into individual wells of the reaction block or separate reaction vials. A typical ligand-to-palladium ratio is 2:1.
-
Reagent Addition:
-
Add the palladium precursor stock solution to each well/vial.
-
Add the aryl halide stock solution.
-
Add the this compound stock solution.
-
Initiate the reactions by adding the base solution or slurry.
-
-
Reaction Execution: Seal the reaction block or vials and place on a heating block at the desired temperature (e.g., 100 °C).
-
Analysis: After a set time, quench the reactions and analyze the product yield in each well/vial using a high-throughput method such as LC-MS or GC-MS.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for ligand screening.
References
Application Notes and Protocols for the Scale-up Synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a key building block in the development of novel therapeutics. The protocols are designed to be robust and scalable, suitable for laboratory and pilot plant settings.
Introduction
(6-Methoxypyridin-3-yl)boronic acid and its salts are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern drug discovery and development for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxypyridine moiety is a common feature in many biologically active compounds.
This document outlines a scalable synthetic route to this compound, starting from a commercially available halopyridine. The process involves a lithium-halogen exchange followed by borylation and subsequent conversion to the hydrochloride salt, which often exhibits improved stability and handling characteristics.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Synthesis of (6-Methoxypyridin-3-yl)boronic acid: This is achieved via a lithium-halogen exchange reaction on a suitable starting material, 5-bromo-2-methoxypyridine, followed by quenching with a borate ester.
-
Formation of the Hydrochloride Salt: The isolated boronic acid is then treated with hydrochloric acid to yield the final hydrochloride salt.
Caption: Overall synthetic workflow.
Experimental Protocols
Scale-up Synthesis of (6-Methoxypyridin-3-yl)boronic acid
This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids and is designed for a 100-gram scale.[1]
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Dry ice/acetone bath
-
5-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M solution
-
Toluene
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 10 L reactor with 5-bromo-2-methoxypyridine (188 g, 1.0 mol) and anhydrous THF (2 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) to the stirred solution via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for an additional 1 hour.
-
Borylation: Add triisopropyl borate (207 g, 1.1 mol) dropwise over 30 minutes, ensuring the temperature remains below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2M HCl (1.5 L).
-
Separate the aqueous layer and extract the organic layer with 2M HCl (2 x 500 mL).
-
Combine the aqueous extracts and wash with toluene (2 x 500 mL) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3 x 1 L).
-
Combine the organic extracts, wash with brine (1 L), and dry over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude (6-Methoxypyridin-3-yl)boronic acid.
Purification and Formation of this compound
This protocol describes the purification of the crude boronic acid via its hydrochloride salt.
Materials and Equipment:
-
Crude (6-Methoxypyridin-3-yl)boronic acid
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude (6-Methoxypyridin-3-yl)boronic acid in isopropanol (approximately 1 L per 100 g of crude product) with gentle warming if necessary.
-
Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
Precipitation: Continue stirring at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt. If precipitation is slow, diethyl ether can be added as an anti-solvent.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold isopropanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Scale-up Synthesis of (6-Methoxypyridin-3-yl)boronic acid
| Parameter | Value |
| Starting Material | 5-Bromo-2-methoxypyridine |
| Scale | 1.0 mol (188 g) |
| n-Butyllithium | 1.1 equivalents |
| Triisopropyl borate | 1.1 equivalents |
| Reaction Temperature | -78 °C |
| Reaction Time | ~12 hours |
| Expected Yield (Crude) | 70-85% |
| Purity (Crude) | >85% (by NMR) |
Table 2: Purification and Hydrochloride Salt Formation
| Parameter | Value |
| Starting Material | Crude (6-Methoxypyridin-3-yl)boronic acid |
| Solvent | Isopropanol |
| Reagent | Concentrated HCl |
| Expected Yield (Final Product) | 85-95% (from crude) |
| Purity (Final Product) | >98% (by HPLC) |
Logical Relationships and Workflows
Caption: Experimental workflow diagram.
Applications in Signaling Pathways
(6-Methoxypyridin-3-yl)boronic acid is a valuable building block for the synthesis of kinase inhibitors. Many kinase inhibitors target signaling pathways that are dysregulated in cancer and other diseases. The methoxypyridine moiety can form key hydrogen bonding interactions within the ATP binding pocket of various kinases.
Caption: Role in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (6-Methoxypyridin-3-yl)boronic acid hydrochloride
Welcome to the technical support center for researchers utilizing (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Answer: Low yields with this substrate are a common challenge and can stem from several factors related to the specific nature of heteroarylboronic acids.
-
Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2][3] Heteroaromatic boronic acids, especially those containing nitrogen, are particularly susceptible to this pathway.[1][4] The reaction pH is a critical factor in the rate of protodeboronation.[3]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and slowing down the desired catalytic cycle.[5]
-
Inadequate Base: Your starting material is a hydrochloride salt. This means at least one equivalent of the base you add will be consumed to neutralize the HCl before it can participate in the catalytic cycle by activating the boronic acid.[6][7][8] An insufficient amount of effective base will lead to a sluggish or incomplete reaction.
-
Homocoupling: The undesired self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[1][5]
Q2: What is protodeboronation and how can I minimize it?
Answer: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] For pyridylboronic acids, this can occur rapidly.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Select the Right Base: While a base is necessary, overly strong bases or the presence of excess water can accelerate protodeboronation.[2] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective.[2]
-
Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate salt.[5][9][10] These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[3][9]
-
Optimize Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Run the reaction at the lowest temperature that allows for efficient coupling.
Q3: How does the hydrochloride salt form of the boronic acid affect the reaction?
Answer: The hydrochloride salt means the pyridine nitrogen is protonated. This has two main consequences:
-
Base Stoichiometry: You must use at least one extra equivalent of base to neutralize the HCl and free the pyridine nitrogen. For example, if the general protocol calls for 2.0 equivalents of base, you should use at least 3.0 equivalents for the hydrochloride salt.
-
Solubility: The salt form may have different solubility characteristics compared to the free base, which could affect the reaction kinetics.
Q4: How do I choose the optimal catalyst, ligand, and base for this specific coupling?
Answer: The choice of catalyst, ligand, and base is critical for success. Due to the electron-rich nature of the methoxypyridine ring and the potential for catalyst inhibition, a highly active catalyst system is recommended.
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more specialized systems are required. Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[5] These ligands promote the difficult oxidative addition step and can shield the palladium center from being poisoned by the pyridine nitrogen.[5]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] A moderately strong, non-nucleophilic base is often ideal.
Table 1: Effect of Different Reaction Parameters on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (3.0 equiv) | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 30-50 |
| Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Toluene | 110 | 45-65 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 75-90 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 70-85 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-Amyl Alcohol | 100 | >90 |
Note: Yields are representative and can vary based on the specific aryl halide partner and reaction scale.
Visual Troubleshooting and Workflow Diagrams
The following diagrams provide a visual guide to troubleshooting and optimizing your reaction.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Competing pathways in Suzuki reactions.
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a robust starting point and should be optimized for specific substrates.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing: Ensure the reaction mixture is properly degassed by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Triethylamine (1.1 equiv, to neutralize HCl)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Esterification: Suspend the boronic acid hydrochloride and pinacol in the anhydrous solvent at room temperature.
-
Base Addition: Add triethylamine and stir the mixture. Let it stir at room temperature for 1-4 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Workup: Filter the mixture to remove triethylamine hydrochloride and any excess solids. Add anhydrous magnesium sulfate to the filtrate to remove any water formed.
-
Isolation: Filter again and concentrate the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling protocol described above (using 2.0 equivalents of base, as the HCl has been removed).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid to form a bipyridine). These side reactions can significantly lower the yield of the desired cross-coupled product.
Q2: Why is protodeboronation a significant issue with this type of boronic acid?
A2: Pyridine boronic acids, particularly those with electron-withdrawing characteristics, can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by the presence of water and certain bases in the reaction mixture.
Q3: What factors contribute to the homocoupling of (6-Methoxypyridin-3-yl)boronic acid?
A3: Homocoupling is primarily promoted by the presence of oxygen in the reaction and can be catalyzed by palladium(II) species. If the reduction of the Pd(II) precatalyst to the active Pd(0) is not efficient, or if oxygen is present to re-oxidize Pd(0) to Pd(II), the homocoupling pathway can become more favorable.
Q4: How does the hydrochloride salt form of the boronic acid affect the coupling reaction?
A4: The hydrochloride salt is generally more stable and easier to handle than the free base. In the reaction mixture, the hydrochloride is neutralized by the base used in the coupling reaction to form the active boronic acid species. It is crucial to use a sufficient amount of base to both neutralize the hydrochloride and facilitate the catalytic cycle.
Q5: Can I use this compound directly, or do I need to convert it to a different derivative?
A5: While the boronic acid hydrochloride can be used directly, for challenging couplings or to minimize side reactions like protodeboronation, converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be advantageous. These esters provide a slow release of the boronic acid during the reaction, which can help to suppress side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Protodeboronation: The boronic acid is decomposing before it can couple. 2. Catalyst Inactivity: The palladium catalyst is not active. 3. Inefficient Base: The chosen base is not effective in promoting the reaction. 4. Poor Solvent Choice: The reagents are not sufficiently soluble or the solvent is not appropriate for the reaction. | 1. Use anhydrous solvents and degas the reaction mixture thoroughly. Consider switching to the pinacol ester of the boronic acid. 2. Use a fresh batch of palladium catalyst and an appropriate phosphine ligand. Consider using a pre-catalyst that is more readily activated. 3. Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. The choice of base can be critical and may need to be optimized for your specific substrates. 4. Ensure your solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants at the reaction temperature. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen is promoting the oxidative homocoupling. 2. High Concentration of Pd(II): The Pd(II) precatalyst is not being efficiently reduced to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is known to rapidly generate the active Pd(0) species. The addition of a small amount of a reducing agent can sometimes help. |
| Formation of Unknown Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to decomposition of starting materials or products. 2. Ligand Decomposition: The phosphine ligand may be degrading under the reaction conditions. | 1. Try lowering the reaction temperature and extending the reaction time. 2. Select a more robust phosphine ligand that is stable at the required reaction temperature. |
| Difficulty in Product Purification | 1. Co-elution of Product and Homocoupled Byproduct: The desired product and the bipyridine byproduct have similar polarities. 2. Residual Boronic Acid: Unreacted boronic acid or its decomposition products are present in the crude product. | 1. Optimize the reaction to minimize homocoupling. For purification, try different solvent systems for column chromatography or consider recrystallization. 2. During the workup, a wash with a mild aqueous base can help to remove unreacted boronic acid by converting it to its water-soluble boronate salt. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low yields.
Technical Support Center: Purification of Products from (6-Methoxypyridin-3-yl)boronic acid hydrochloride Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from (6-Methoxypyridin-3-yl)boronic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions with this compound?
A1: The most prevalent impurities include unreacted starting boronic acid, homo-coupled byproduct (6,6'-dimethoxy-3,3'-bipyridine), protodeboronated side product (2-methoxypyridine), and residual palladium catalyst. The formation of these impurities can reduce the yield and complicate the purification of the desired cross-coupled product.[1][2][3]
Q2: How can I remove unreacted (6-Methoxypyridin-3-yl)boronic acid from my crude product mixture?
A2: Unreacted boronic acid is acidic and can be effectively removed by performing a basic aqueous wash during the workup.[4][5] By treating the organic extract of your reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[4]
Q3: The homo-coupled byproduct and my desired product have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a significant challenge. Meticulous column chromatography using a shallow solvent gradient is often the most effective method.[4] It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[4] If your product is a solid, recrystallization from a carefully chosen solvent system can also be a powerful technique to isolate the desired compound.[4]
Q4: What causes protodeboronation (loss of the boronic acid group) and how can I minimize it?
A4: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction for heteroaryl boronic acids.[3][6] It can be promoted by acidic or basic conditions, the presence of water, and elevated temperatures.[6][7] To minimize this, you can use anhydrous solvents, carefully select a weaker base (e.g., K₂CO₃, Cs₂CO₃) over strong hydroxides, and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[8][9]
Q5: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?
A5: For applications in drug development and pharmaceutical sciences, removing trace palladium is essential due to its potential toxicity and strict regulatory limits.[4][10] Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous or precipitated palladium.[11][12][13] For soluble palladium species, treatment with activated carbon or the use of specialized metal scavengers (e.g., thiol-based silica resins) is highly effective.[14][15] The scavenger binds the palladium, which can then be removed by simple filtration.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification. | 1. Incomplete Reaction: The reaction did not go to completion. 2. Protodeboronation: Significant loss of the boronic acid starting material.[5][6] 3. Product Loss During Workup: The product may have some water solubility or was lost during extraction or chromatography. | 1. Optimize Reaction: Monitor the reaction by TLC or LC-MS to ensure completion. Consider screening different catalysts, ligands, bases, or solvents.[8][16] 2. Minimize Protodeboronation: Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using the more stable pinacol boronate ester derivative.[8][9] 3. Refine Workup: Saturate the aqueous layer with brine (NaCl) to reduce the solubility of the organic product. Use care during column chromatography to avoid overly broad fractions. |
| Crude product is a dark, oily residue. | 1. Palladium Black: The palladium catalyst has precipitated as fine black particles.[9] 2. Decomposition: The starting materials or product may have decomposed at high reaction temperatures. | 1. Filter through Celite: Before aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a 1-2 cm pad of Celite® to remove palladium black.[12][13] 2. Reduce Temperature: Optimize the reaction to run at a lower temperature if possible. Monitor for byproduct formation at different temperatures. |
| Significant amount of homo-coupling byproduct observed. | 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.[2][17] 2. Pd(II) Pre-catalyst: Some Pd(II) sources can mediate homo-coupling before being reduced to the active Pd(0) catalyst.[2][17] | 1. Degas Thoroughly: Ensure all solvents and the reaction setup are rigorously degassed with an inert gas like argon or nitrogen.[8][17] 2. Use Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly, or add a mild reducing agent to facilitate the rapid reduction of the Pd(II) pre-catalyst.[4][17] |
| Final product is contaminated with residual palladium. | 1. Ineffective Filtration: Simple filtration is not sufficient for removing soluble palladium species.[11] 2. Strong Coordination: The pyridine nitrogen in the product can chelate with palladium, making it difficult to remove.[15] | 1. Use Scavengers: After initial filtration, treat the organic solution with a palladium scavenger (e.g., thiol-functionalized silica) or activated carbon.[14][15] 2. Optimize Scavenging: Increase the scavenging time or temperature (e.g., 40-50 °C) to improve efficiency. A sequential approach of Celite filtration followed by scavenger treatment can be highly effective.[15] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Boronic Acid Removal
-
Cool and Dilute: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute it with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃ (2 x 50 mL per 100 mL of organic solution). This converts the acidic boronic acid into a water-soluble salt.
-
Water and Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual base and reduce the solubility of the organic product in any remaining water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal using Filtration and Scavenging
-
Celite Filtration (for heterogeneous Pd):
-
Prepare a small plug or pad of Celite® (1-2 cm) in a sintered glass funnel or Büchner funnel.
-
Dilute the cooled reaction mixture with a suitable solvent to reduce viscosity.
-
Pass the mixture through the Celite® pad, collecting the filtrate.[12]
-
Wash the pad with additional fresh solvent to ensure complete recovery of the product.
-
-
Scavenger Treatment (for homogeneous Pd):
-
Transfer the filtrate from the Celite® filtration to a flask.
-
Add a solid-supported palladium scavenger (e.g., thiol-functionalized silica gel, typically 5-10 wt% relative to the crude product).
-
Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours.[15]
-
Remove the scavenger by filtration, washing it with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free crude product, ready for final purification by chromatography or crystallization.
-
Visual Guides
Caption: General workflow for purification after a Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for excessive homo-coupling byproduct formation.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spinchem.com [spinchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: (6-Methoxypyridin-3-yl)boronic acid hydrochloride
Welcome to the technical support center for (6-Methoxypyridin-3-yl)boronic acid hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the causes of deboronation and to offer troubleshooting strategies for its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant undesired side reaction, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, as it consumes the boronic acid, leading to reduced product yield and the formation of impurities.[1][2] For heteroaromatic boronic acids such as (6-Methoxypyridin-3-yl)boronic acid, this process can be accelerated under certain reaction conditions.[3]
Q2: How does the "hydrochloride" salt form affect the stability and reactivity of the boronic acid?
A2: The hydrochloride salt form of (6-Methoxypyridin-3-yl)boronic acid enhances its stability for storage and handling. The acidic nature of the salt can help to suppress certain decomposition pathways. However, during a typical Suzuki-Miyaura coupling reaction, which is conducted under basic conditions, the hydrochloride salt will be neutralized. The choice of base is therefore crucial as it will influence the pH of the reaction mixture and consequently the rate of deboronation.
Q3: Is (6-Methoxypyridin-3-yl)boronic acid particularly unstable compared to other pyridineboronic acids?
A3: The position of the boronic acid group on the pyridine ring significantly impacts its stability. Boronic acids with the substituent at the 2-position (ortho to the nitrogen) are notoriously unstable due to the "2-pyridyl problem," where the nitrogen atom can participate in the deboronation mechanism.[4][5] In contrast, 3- and 4-pyridylboronic acids, such as the compound , are substantially more stable.[5][6] Studies have shown that 3-pyridylboronic acids undergo very slow protodeboronation, with half-lives of over a week under basic conditions at 70°C, whereas 2-pyridylboronic acids can decompose in seconds under neutral pH.[5][6]
Q4: What is the effect of the 6-methoxy substituent on the stability of the boronic acid?
Q5: Can I use boronic acid derivatives to avoid deboronation?
A5: Yes, using more stable derivatives is a common strategy to mitigate deboronation. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are frequently used as "slow-release" sources of the boronic acid.[1][3] These derivatives are more stable under reaction conditions and slowly hydrolyze to provide a low concentration of the active boronic acid for the catalytic cycle, which minimizes the opportunity for side reactions like protodeboronation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound, with a focus on problems arising from deboronation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Protodeboronation of the boronic acid: The primary cause of low yield is often the decomposition of the starting material.[2][4] | - Optimize the base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a fluoride source (e.g., KF) instead of strong hydroxides. The choice of base is critical in activating the boronic acid for transmetalation while minimizing deboronation.[4] - Lower the reaction temperature: Elevated temperatures can accelerate deboronation.[4] If possible, run the reaction at a lower temperature for a longer period. - Use anhydrous solvents: While some water can be beneficial for certain Suzuki couplings, excess water can promote protodeboronation.[4] - Switch to a boronic acid derivative: Consider using the corresponding MIDA boronate or trifluoroborate salt for slow release of the boronic acid.[1][3] |
| Catalyst inhibition or deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[4][8] | - Choose appropriate ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the active palladium species and prevent pyridine coordination.[4] - Use a pre-formed catalyst: Utilize a catalyst system that is more resistant to inhibition.[4] | |
| Inefficient transmetalation: The transfer of the pyridyl group from boron to palladium may be slow.[4][8] | - Select an effective base: The base plays a crucial role in forming the boronate species necessary for transmetalation. A screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) may be necessary to find the optimal conditions.[4] | |
| Formation of 2-Methoxypyridine as a Byproduct | Protodeboronation is the dominant pathway: This indicates that the conditions are too harsh for the boronic acid. | - Re-evaluate all reaction parameters: Systematically screen the base, solvent, temperature, and catalyst/ligand combination. Start with milder conditions (e.g., lower temperature, weaker base).[4] |
| Inconsistent Reaction Results | Variable quality of the boronic acid: Boronic acids can degrade upon storage, especially if exposed to moisture and air. | - Check the purity of the boronic acid: Use fresh or properly stored this compound. - Ensure anhydrous and inert conditions: Use dry solvents and degas the reaction mixture to remove oxygen, which can contribute to other side reactions like homocoupling. |
Quantitative Data on Protodeboronation Rates
The stability of pyridylboronic acids is highly dependent on the position of the boronic acid group and the pH of the solution. The following table summarizes the significant difference in stability between 2-pyridyl and 3-/4-pyridyl boronic acids.
| Boronic Acid | pH | Temperature (°C) | Approximate Half-life (t₀.₅) | Reference |
| 2-Pyridylboronic acid | 7 | 70 | ~25-50 seconds | [5][6] |
| 3-Pyridylboronic acid | 12 | 70 | > 1 week | [5][6] |
| 4-Pyridylboronic acid | 12 | 70 | > 1 week | [5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol that should be optimized for the specific substrates being used.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, base, and palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Deboronation Pathway
Caption: General pathway of protodeboronation.
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suppression of (6-Methoxypyridin-3-yl)boronic acid hydrochloride Homocoupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling side reactions during Suzuki-Miyaura coupling experiments with (6-Methoxypyridin-3-yl)boronic acid hydrochloride.
Troubleshooting Guide
Undesired homocoupling of this compound can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnose and suppress this common side reaction.
Issue: Significant Formation of 6,6'-Dimethoxy-3,3'-bipyridine
If you observe a significant amount of the homocoupled byproduct, 6,6'-dimethoxy-3,3'-bipyridine, in your reaction mixture, consider the following potential causes and solutions.
Potential Cause 1: Presence of Dissolved Oxygen
Dissolved oxygen can promote the oxidative homocoupling of boronic acids.[1][2][3] The mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or utilizing several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) throughout the experiment.
Potential Cause 2: Inefficient Reduction of Pd(II) Precatalyst
Using a Pd(II) precatalyst without an effective initial reduction to the active Pd(0) species can lead to Pd(II)-mediated homocoupling.[1][2]
Solutions:
-
Use a Pd(0) Catalyst: Employ a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the need for in situ reduction.
-
Add a Reducing Agent: Incorporate a mild reducing agent into the reaction mixture. For instance, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[4]
Potential Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature can influence the rate of homocoupling relative to the desired cross-coupling.
Solutions:
-
Base Selection: The base is crucial for activating the boronic acid.[3] For pyridinylboronic acids, which can be sensitive, screening different bases is recommended. While strong bases like K₃PO₄ are often effective, milder bases such as K₂CO₃ or Cs₂CO₃ should also be considered.[3]
-
Solvent System: Aprotic solvents like dioxane, toluene, or THF, often in combination with water to dissolve the base, are commonly used.[1] Optimizing the solvent ratio can be critical.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions, including homocoupling.[1]
Potential Cause 4: Slow Transmetalation
If the transmetalation step of the desired cross-coupling is slow, the competing homocoupling reaction may become more prominent.
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can accelerate the transmetalation and reductive elimination steps.[2]
-
Boronic Acid Quality: Use high-purity this compound. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, if protodeboronation is also a suspected issue.[2]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 6,6'-dimethoxy-3,3'-bipyridine. This side reaction reduces the yield of the desired product and can make purification challenging due to the similar structure of the byproduct.
Q2: Why is my this compound prone to homocoupling?
A2: Heteroaryl boronic acids, particularly electron-rich ones like (6-Methoxypyridin-3-yl)boronic acid, can be more susceptible to side reactions such as homocoupling and protodeboronation. The presence of the pyridine nitrogen can also influence the reaction by coordinating to the palladium catalyst.
Q3: How does the hydrochloride salt affect the reaction?
A3: The hydrochloride salt form means that an additional equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed efficiently. Failure to account for this can lead to an insufficiently basic environment, potentially slowing down the desired reaction and allowing side reactions to become more prevalent.
Q4: Can I visually determine if homocoupling is occurring?
A4: While not definitive, the formation of a significant amount of a new, often less polar, spot on a TLC plate that is distinct from your starting materials and desired product can be an indication of homocoupling. Confirmation requires analytical techniques such as LC-MS or NMR to identify the byproduct.
Q5: What is a good starting point for reaction conditions to minimize homocoupling?
A5: A good starting point would be to use a Pd(0) catalyst or a highly active Pd(II) precatalyst with a bulky, electron-rich ligand, a suitable base like K₂CO₃ or K₃PO₄ (ensuring enough is added to neutralize the hydrochloride), and a rigorously degassed aprotic solvent system (e.g., dioxane/water). Running the reaction at a moderate temperature (e.g., 80-100 °C) is also advisable.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct. The data is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Table 1: Effect of Palladium Source and Oxygen Exclusion on Homocoupling
| Entry | Palladium Source (2 mol%) | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | Air | 45 | 35 |
| 2 | Pd(OAc)₂ | Nitrogen | 70 | 15 |
| 3 | Pd(PPh₃)₄ | Air | 60 | 20 |
| 4 | Pd(PPh₃)₄ | Nitrogen | 85 | <5 |
Table 2: Influence of Base and Solvent on Homocoupling
| Entry | Base (3 equiv) | Solvent (v/v) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 65 | 18 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 88 | <5 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 92 | <3 |
| 4 | Cs₂CO₃ | THF/H₂O (4:1) | 85 | 7 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific coupling partners.
-
Reagent Preparation:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
-
Inerting the System:
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for (6-Methoxypyridin-3-yl)boronic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving (6-Methoxypyridin-3-yl)boronic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for cross-coupling reactions, such as the Suzuki-Miyaura coupling, using this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Deactivation: The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. This is a known issue with pyridinyl boronic acids.[1][2] | - Increase Ligand-to-Metal Ratio: Use a higher equivalent of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to prevent the pyridine nitrogen from binding to the palladium center.[1] - Switch Catalyst System: Consider a pre-catalyst that is more resistant to pyridine coordination. |
| Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, it may not be efficiently reduced to the active Pd(0) species.[3] | - Ensure Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can interfere with the reduction of Pd(II) and lead to homocoupling of the boronic acid.[1][4] - Add a Reducing Agent: In some cases, a mild reducing agent can facilitate the formation of the active Pd(0) catalyst. | |
| Low Catalyst Loading: The amount of catalyst may be insufficient for the reaction to proceed to completion. | - Incrementally Increase Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%) and monitor the effect on the yield. | |
| Reaction Stalls or is Sluggish | Sub-optimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | - Increase Temperature: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes lead to increased side product formation.[1] |
| Inappropriate Base: The chosen base may not be effective at promoting the transmetalation step of the catalytic cycle.[5][6] | - Screen Different Bases: Experiment with a variety of bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] The strength and solubility of the base can significantly impact the reaction rate. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] | - Improve Degassing Technique: Use a robust degassing method, such as freeze-pump-thaw cycles, to ensure an inert atmosphere. |
| High Catalyst Loading: In some instances, very high catalyst concentrations can lead to an increase in side reactions, including homocoupling. | - Optimize Catalyst Loading: Systematically decrease the catalyst loading to find the optimal concentration that maximizes the yield of the desired product while minimizing side reactions. | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of the boronic acid, aryl halide, or solvent can affect the reaction outcome. | - Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are anhydrous. |
| Variability in Catalyst Activity: The activity of the palladium catalyst can vary between batches. | - Use a Consistent Source of Catalyst: Source the catalyst from a reliable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point.[7] The optimal loading will depend on the specific reaction conditions, including the reactivity of the coupling partner, the choice of ligand and base, and the reaction temperature.
Q2: How can I minimize the amount of palladium catalyst used?
A2: To minimize palladium usage, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which can stabilize the active catalyst and promote higher turnover numbers.[1]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes lead to improved efficiency and allow for a lower catalyst loading.
-
Temperature Optimization: Carefully optimizing the reaction temperature can enhance the catalytic activity, potentially allowing for a reduction in catalyst loading.
Q3: Does the hydrochloride form of the boronic acid affect the reaction?
A3: Yes, the hydrochloride salt will react with the base in the reaction mixture. It is important to account for this by using at least one extra equivalent of base to neutralize the HCl and ensure that there is sufficient base to activate the boronic acid for the transmetalation step.
Q4: When should I consider using a pre-catalyst versus a Pd(0) source?
A4: Pd(II) pre-catalysts, such as Pd(OAc)₂, are often more stable and easier to handle than air-sensitive Pd(0) sources like Pd₂(dba)₃.[6] However, pre-catalysts require in situ reduction to the active Pd(0) species.[3] If you are experiencing issues with catalyst activation, using a Pd(0) source directly may be beneficial.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a loss of the starting material. This can be more prevalent with heteroaryl boronic acids.[2] To minimize this:
-
Use a less protic solvent system.
-
Consider converting the boronic acid to a more stable derivative , such as a pinacol ester or a trifluoroborate salt.[1][8]
-
Choose a base and solvent system that minimizes the time the boronic acid is exposed to protic conditions before the coupling reaction occurs.
Data Presentation
The following table illustrates a hypothetical optimization of catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 3.0 | SPhos | K₃PO₄ | 100 | 75 |
| 2 | Pd(OAc)₂ | 2.0 | SPhos | K₃PO₄ | 100 | 85 |
| 3 | Pd(OAc)₂ | 1.0 | SPhos | K₃PO₄ | 100 | 92 |
| 4 | Pd(OAc)₂ | 0.5 | SPhos | K₃PO₄ | 100 | 88 |
| 5 | Pd(OAc)₂ | 0.1 | SPhos | K₃PO₄ | 100 | 65 |
| 6 | Pd₂(dba)₃ | 1.0 | XPhos | Cs₂CO₃ | 80 | 95 |
This data is for illustrative purposes only and actual results may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst and ligand in the desired ratio.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Effect of temperature on (6-Methoxypyridin-3-yl)boronic acid hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxypyridin-3-yl)boronic acid hydrochloride. The following information is compiled from established principles in Suzuki-Miyaura cross-coupling reactions and data from analogous heteroarylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry place under an inert atmosphere. For long-term storage, a freezer at 2-8°C is advisable.[1] The compound can be sensitive to moisture and air, which can lead to degradation.
Q2: My reaction with this compound is not proceeding to completion. What are the potential temperature-related issues?
Low or no product formation can be attributed to several factors, with temperature being a critical parameter. Insufficient temperature may lead to slow reaction kinetics, while excessive heat can cause degradation of the boronic acid or the catalyst. It is crucial to find the optimal temperature for your specific reaction.
Q3: At what temperature does this compound start to decompose?
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Reaction temperature is too high, causing degradation. | If you observe the formation of dark, insoluble materials or a decrease in the starting material without a corresponding increase in the product, the temperature may be too high. Lower the temperature and consider a longer reaction time. |
| Inefficient catalyst system at the current temperature. | The choice of palladium catalyst and ligand is crucial and their efficiency is temperature-dependent. Consider screening different catalyst/ligand systems that are known to be effective at lower or higher temperatures. |
Issue 2: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Protodeboronation at elevated temperatures. | This is a common side reaction for heteroarylboronic acids where the boronic acid group is replaced by a hydrogen atom. Minimize the amount of water in the reaction and use anhydrous solvents. Running the reaction at the lowest effective temperature can also reduce this side reaction. |
| Homocoupling of the boronic acid. | This can occur at higher temperatures, especially in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Catalyst decomposition. | Elevated temperatures can lead to the precipitation of palladium black, reducing the catalyst's activity and potentially leading to side reactions.[1] If this is observed, lower the reaction temperature. |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., starting at 80°C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Temperature Optimization Data (Hypothetical)
Since specific quantitative data for the effect of temperature on reactions with this compound is not available in the literature, the following table represents a hypothetical optimization study based on general principles for Suzuki-Miyaura reactions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 60 | 24 | 45 | >98 | Slow conversion |
| 80 | 12 | 85 | >98 | Good conversion and purity |
| 100 | 6 | 92 | 95 | Faster reaction, slight increase in impurities |
| 120 | 4 | 75 | 88 | Significant byproduct formation, catalyst decomposition observed |
Visualizations
Troubleshooting Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the temperature in reactions involving this compound.
Caption: Troubleshooting workflow for temperature optimization.
General Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction. Temperature can influence the rate of each of these steps.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
Overcoming poor reactivity of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Poor reactivity with this substrate is often linked to its electron-deficient nature and the presence of the hydrochloride salt. Key areas to troubleshoot are:
-
Base Selection and Stoichiometry: The hydrochloride salt must be neutralized. An insufficient amount of base will prevent the reaction from proceeding efficiently. Additionally, the choice of base is critical; strong bases can promote unwanted side reactions.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More robust, electron-rich ligands and modern palladium precatalysts are often required for challenging couplings involving electron-deficient heteroaryl boronic acids.[1]
-
Reaction Conditions: Anhydrous conditions and elevated temperatures are frequently necessary to drive the reaction forward and minimize side reactions like protodeboronation.[2]
-
Reagent Quality: The stability of the boronic acid is crucial. Ensure it has been stored properly under inert, dry conditions and consider using a fresh batch.[3][4]
Q2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for heteroaryl boronic acids, particularly in the presence of water and strong bases.[2][5] To mitigate this:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[2][6]
-
Employ Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen), can significantly reduce protodeboronation.[2]
-
Modify the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt, which are less prone to protodeboronation.[7]
Q3: Why is the hydrochloride salt form of this boronic acid problematic?
A3: The hydrochloride salt means the pyridine nitrogen is protonated. This has two main consequences:
-
Increased Electron Deficiency: The positive charge on the pyridine ring further deactivates it, making the transmetalation step of the Suzuki-Miyaura catalytic cycle even slower.[1][5]
-
Base Consumption: At least one equivalent of the base added to the reaction will be consumed to neutralize the HCl salt before it can participate in the catalytic cycle. This must be accounted for when calculating the amount of base required.
Q4: Can I use this compound directly, or should it be pre-neutralized?
A4: It can be used directly, provided you add a sufficient excess of base to both neutralize the salt and facilitate the catalytic cycle (typically 2-3 equivalents total). However, for sensitive reactions or to improve reproducibility, pre-neutralization by stirring the boronic acid hydrochloride with an equivalent of a non-nucleophilic base and then filtering, or by performing a simple aqueous workup after neutralization, can be beneficial.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments.
Issue 1: No reaction or trace product formation.
This is often the most common issue and points to a fundamental problem with the reaction setup.
Caption: Troubleshooting workflow for low/no yield reactions.
Quantitative Data Summary: Effect of Base and Catalyst
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane (anhydrous) | 110 | 75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane (anhydrous) | 110 | 88 |
Yields are hypothetical and for illustrative purposes.
Issue 2: Significant starting material remains, but side products are observed (e.g., homocoupling, protodeboronation).
This indicates that the catalyst is active, but the desired cross-coupling is slow compared to side reactions.
Caption: Logic for minimizing Suzuki-Miyaura side reactions.
Quantitative Data Summary: Effect of Conditions on Side Products
| Entry | Boron Source | Base (equiv.) | Solvent | Protodeboronation (%) | Desired Product (%) |
| 1 | Boronic Acid HCl | Cs₂CO₃ (3) | Dioxane/H₂O | 45 | 30 |
| 2 | Boronic Acid HCl | K₃PO₄ (3) | Dioxane (anhydrous) | 15 | 75 |
| 3 | Pinacol Ester (Bpin) | K₃PO₄ (2) | Dioxane (anhydrous) | <5 | 92 |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is a robust starting point for coupling this compound with various aryl bromides.
Caption: Experimental workflow for anhydrous Suzuki coupling.
Detailed Steps:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Place the vial in a preheated heating block or oil bath at 100–110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Boronate (Bpin) Ester
This protocol can be used to generate a more stable and often more reactive coupling partner.
Reaction: (6-Methoxypyridin-3-yl)boronic acid + Pinacol → (6-Methoxypyridin-3-yl)boronic acid pinacol ester + 2 H₂O
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (or another suitable solvent that forms an azeotrope with water).
-
Add a catalytic amount of a strong acid (e.g., p-TsOH) or use a Dean-Stark apparatus to remove water as it forms.
-
Heat the mixture to reflux until no more water is collected or the reaction is complete as monitored by TLC/LCMS.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution to remove the acid catalyst, and then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude Bpin ester can often be used directly in the Suzuki-Miyaura coupling (Protocol 1, using 2 equiv of base as the HCl is removed) or purified by chromatography if necessary.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Palladium Catalyst Removal from (6-Methoxypyridin-3-yl)boronic acid hydrochloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from reactions involving (6-Methoxypyridin-3-yl)boronic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
A1: The primary challenge stems from the molecular structure of the reaction components and products. The nitrogen atom in the pyridine ring of (6-Methoxypyridin-3-yl)boronic acid and its coupled products can act as a strong ligand, coordinating with palladium species.[1] This chelation makes the palladium more soluble in the reaction mixture, rendering simple filtration methods less effective.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the final API of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[1] It is essential to consult the latest ICH Q3D guidelines for specific limits for your application.
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The choice of method depends on the nature of the palladium species (e.g., homogeneous or heterogeneous) and the scale of the reaction. Common techniques include:
-
Adsorption: Using materials with a high surface area and affinity for palladium, such as activated carbon.[1][2]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium, such as thiol or diamine-functionalized silica.[3][4]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[1]
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when palladium has precipitated as palladium black.[1][5][6]
-
Aqueous Washes: Using aqueous solutions of chelating agents like N-acetyl cysteine or sodium diethyldithiocarbamate to extract palladium.[7][8]
Q4: How can I accurately measure the level of residual palladium in my product?
A4: For precise quantification of trace palladium levels, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.[9][10] For more rapid, in-process assessments to screen the effectiveness of different removal methods, fluorescent detection kits are also available.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium removal process.
Issue 1: High levels of palladium remain after treatment with activated carbon.
-
Possible Cause: Insufficient contact time, temperature, or amount of activated carbon. The palladium species may also have a low affinity for the type of carbon used.
-
Troubleshooting Steps:
-
Increase Contact Time and Temperature: Extend the stirring time (e.g., up to 18 hours) and/or gently heat the mixture (e.g., to 40-60°C) to improve adsorption kinetics.[1]
-
Increase Amount of Carbon: Increase the weight percentage of activated carbon relative to the crude product.
-
Screen Different Types of Activated Carbon: Different activated carbons have varying surface properties and pore structures; testing various grades can identify a more effective one.[2]
-
Consider a Binary System: Use activated carbon in combination with a chelating agent like Trimercaptotriazine (TMT) to enhance scavenging performance.[11]
-
Issue 2: Significant product loss is observed after using a scavenger or activated carbon.
-
Possible Cause: The product itself is adsorbing to the solid support. This is a known issue with activated carbon, which can indiscriminately adsorb organic molecules.[11]
-
Troubleshooting Steps:
-
Optimize the Adsorbent Amount: Use the minimum effective amount of the scavenger or carbon.
-
Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
-
Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[1]
-
Screen Selective Scavengers: Test different scavengers to find one with high selectivity for palladium and low affinity for your product. Thiol-functionalized silica is often a good starting point.[3][12]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the final state of the palladium catalyst (e.g., different oxidation states or aggregation) or incomplete reaction leading to different palladium complexes. The formation of palladium black can be influenced by the presence of oxygen.[13]
-
Troubleshooting Steps:
-
Standardize Reaction Conditions: Ensure consistent degassing of the reaction mixture to minimize oxygen, which can affect the catalyst's final form.[5][6][13][14]
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against various palladium species, such as those based on Dimercaptotriazine (DMT) or Trimercaptotriazine (TMT).[3][8]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step before scavenging could potentially convert various palladium species into a single, more easily removable form.
-
Data on Palladium Removal Methods
The following table summarizes typical performance data for various palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the palladium species, and the properties of the product.
| Removal Method | Initial Pd (ppm) | Final Pd (ppm) | Product Yield | Notes |
| Activated Carbon | 300 | < 1 | ~82% | Can lead to product loss due to non-specific adsorption.[1][11] |
| Thiol-functionalized Silica | 2239 | 20 | 82% | Effective for various palladium species.[1] |
| Polymer-bound TMT | 330 | 7-30 | High | Has been demonstrated on a large scale.[1][4] |
| N-acetyl cysteine wash | ~8600 | 975 | High | An effective aqueous wash method.[7] |
Key Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10% by weight relative to the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content using ICP-MS.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. reddit.com [reddit.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues, with a particular focus on the impact of water on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
Water can play a dual role in Suzuki-Miyaura couplings. In many cases, it is beneficial and even necessary. It can facilitate the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and promote the formation of the active boronate species, which is crucial for the transmetalation step in the catalytic cycle.[1] However, excessive water or its presence under unfavorable conditions can lead to undesirable side reactions.
Q2: How does water specifically impact the coupling of this compound?
For heteroaryl boronic acids like this compound, the presence of water must be carefully controlled. While it can aid in the reaction, this class of boronic acids is particularly susceptible to protodeboronation in aqueous basic solutions.[2] This side reaction results in the formation of 2-methoxypyridine, reducing the yield of the desired coupled product. The hydrochloride salt form of the boronic acid also introduces an acidic component, which will be neutralized by the base used in the reaction.
Q3: What are the common side reactions to be aware of when using this compound in aqueous conditions?
The primary side reactions of concern are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. For (6-Methoxypyridin-3-yl)boronic acid, this results in the formation of 2-methoxypyridine. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of aqueous bases.[2][3]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (e.g., 2,2'-dimethoxy-5,5'-bipyridine). This can be promoted by the presence of oxygen and certain palladium species.
-
Catalyst Decomposition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition, especially under prolonged heating.
Q4: My reaction is not going to completion. Could water be the issue?
Yes, both too little and too much water can be problematic. Insufficient water may lead to poor solubility of the base and incomplete formation of the active boronate species. Conversely, an excessive amount of water can accelerate protodeboronation, consuming the starting material without forming the desired product. Careful optimization of the solvent system, including the water content, is crucial.
Q5: I am observing significant protodeboronation. What steps can I take to minimize this?
To minimize protodeboronation:
-
Use Anhydrous Solvents: If protodeboronation is severe, switching to anhydrous solvents and bases may be beneficial.
-
Optimize the Base: Use a base that is effective but minimizes the rate of protodeboronation. In some cases, milder bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases.
-
Control Water Content: If water is necessary, carefully control the amount. Start with a small amount (e.g., 1-5% v/v) and incrementally increase it to find the optimal balance.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to aqueous basic conditions.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[3]
Troubleshooting Guide
| Issue | Potential Cause (Water-Related) | Suggested Solution |
| Low Yield | Excessive protodeboronation due to high water content or prolonged reaction time. | Reduce the amount of water in the solvent system. Monitor the reaction closely and stop it upon completion. Consider using a boronic ester derivative. |
| Insufficient water leading to poor base solubility and inefficient boronate formation. | Gradually increase the water content in the solvent system (e.g., from 1% to 10% v/v) to improve base solubility. | |
| Inconsistent Results | Variable water content in reagents and solvents. | Use anhydrous solvents and dry reagents to have better control over the water content. Add a specific, measured amount of water for reproducibility. |
| Formation of 2-methoxypyridine byproduct | Protodeboronation is occurring. | See Q5 in the FAQ section for detailed solutions to minimize protodeboronation. |
| Reaction Stalls | Catalyst inhibition or decomposition, potentially exacerbated by aqueous conditions. | Ensure the reaction is properly degassed to remove oxygen. Consider using a more robust ligand for the palladium catalyst that is less susceptible to inhibition by the pyridine nitrogen. |
Quantitative Data on the Impact of Water
The following is a hypothetical dataset illustrating the effect of water content on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This data is intended for illustrative purposes to guide optimization.
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3.0 equiv.), Dioxane/Water mixture, 90 °C, 4 hours.
| Water Content (% v/v in Dioxane) | Product Yield (%) | Purity (%) | 2-methoxypyridine Byproduct (%) |
| 0 (Anhydrous) | 45 | 98 | <1 |
| 2 | 68 | 97 | 2 |
| 5 | 85 | 96 | 4 |
| 10 | 75 | 92 | 8 |
| 20 | 50 | 85 | 15 |
Data Summary: This hypothetical data suggests that a small amount of water is beneficial, with an optimal concentration around 5% v/v in this case, leading to the highest yield. At higher water concentrations, the yield decreases, and the formation of the protodeboronation byproduct increases, leading to lower purity. Anhydrous conditions result in a significantly lower yield, highlighting the importance of water for this reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling reaction. The water content may need to be optimized.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).
-
Add the degassed organic solvent and the desired amount of degassed water (e.g., a 10:1 ratio of organic solvent to water is a good starting point).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Experiment to Determine the Optimal Water Concentration
This experiment is designed to identify the optimal water content for the coupling reaction.
-
Set up a series of parallel reactions in reaction vials following the general procedure in Protocol 1.
-
In each vial, use a different concentration of water in the solvent mixture (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v water in dioxane).
-
Run all reactions under identical conditions (temperature, time, stirring rate).
-
After the specified reaction time, quench all reactions simultaneously.
-
Analyze the crude reaction mixture of each vial by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired product and the amount of protodeboronation byproduct.
-
Plot the yield and byproduct formation as a function of water concentration to determine the optimal conditions.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the role of water and base in boronic acid activation.
Caption: A workflow for troubleshooting common issues related to water in the Suzuki-Miyaura coupling.
References
Validation & Comparative
Comparative Analysis of HPLC Methods for Purity Determination of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (6-Methoxypyridin-3-yl)boronic acid hydrochloride. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this key building block in pharmaceutical research and development. This document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative approaches, offering detailed experimental protocols and supporting data to guide researchers and scientists.
Introduction to the Analytical Challenge
This compound is a polar aromatic compound. The analysis of boronic acids by HPLC can be challenging due to their potential for on-column degradation, particularly the hydrolysis of any corresponding boronate esters that may be present as impurities.[1][2][3] Method development must focus on achieving good retention, sharp peak shapes, and stability of the analyte during analysis.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A robust and widely applicable method for the purity analysis of this compound is reversed-phase HPLC with a C18 column and a UV detector. This method is effective for separating the main component from its potential impurities.
Comparative Analytical Methods
While the primary RP-HPLC method is versatile, alternative approaches can offer advantages in specific situations, such as for very polar impurities or when dealing with complex sample matrices.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Primary: RP-HPLC (C18) | Separation based on hydrophobicity. | Robust, versatile, good availability of columns and reagents. | Poor retention of very polar impurities. Potential for on-column hydrolysis of related esters.[1][2][3] | Routine purity testing, separation of non-polar and moderately polar impurities. |
| Alternative 1: RP-HPLC with Ion-Pairing | An ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes. | Improved retention and peak shape for ionic impurities or the main compound if it is charged. | Can lead to long column equilibration times and method development can be more complex. | Analysis of samples containing ionic impurities or when peak shape is poor with standard RP-HPLC. |
| Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high organic content. | Excellent retention of very polar compounds that are not well-retained in reversed-phase. | Can be more sensitive to the sample matrix and requires careful control of mobile phase water content. | Purity analysis where very polar impurities, such as the free boronic acid from a boronate ester, are expected. |
| Alternative 3: HPLC with Post-Column Derivatization | The analyte reacts with a reagent after separation on the column to form a fluorescent derivative, which is then detected.[4][5] | Highly selective and sensitive for boronic acids.[4][5] | Requires additional hardware (reagent pump, mixing tee, reaction coil) and more complex method development.[4][5] | Trace-level analysis of boronic acids in complex mixtures.[4] |
Experimental Protocols
Primary Method: Reversed-Phase HPLC (C18)
This protocol details a general-purpose method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Analytical Methods
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Characterization of Suzuki Products from (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Among the vast array of available building blocks, heteroaryl boronic acids, such as (6-Methoxypyridin-3-yl)boronic acid hydrochloride, are of particular interest due to the prevalence of the pyridine moiety in pharmaceuticals and functional materials. This guide provides a comprehensive comparison of the analytical characterization of Suzuki coupling products derived from this compound against alternative pyridylboronic acids, supported by experimental data and detailed protocols.
Performance Comparison of Pyridylboronic Acids in Suzuki Coupling
The choice of boronic acid can significantly impact the yield and purity of the desired biaryl product. The following table summarizes the performance of this compound in Suzuki coupling reactions with various aryl bromides, compared to other commonly used pyridylboronic acids.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [1] |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 92 | [2] |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | [3] |
| Pyridine-3-boronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | [2] |
| Pyridine-4-boronic acid | Bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | [2] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 75 | [4] |
| 2-Chloropyridine-5-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 32 | [1] |
Characterization of Suzuki Products: A Multi-Technique Approach
Rigorous characterization is essential to confirm the structure and purity of the synthesized Suzuki coupling products. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Expected ¹H NMR Spectral Data for 3-Aryl-6-methoxypyridines:
| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | 8.2 - 8.5 | d | ~2.5 |
| Pyridine H-4 | 7.5 - 7.8 | dd | ~8.5, 2.5 |
| Pyridine H-5 | 6.7 - 6.9 | d | ~8.5 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |
| Aryl Protons | 7.0 - 8.0 | m | - |
Expected ¹³C NMR Spectral Data for 3-Aryl-6-methoxypyridines:
| Carbon Position | Chemical Shift (δ, ppm) Range |
| Pyridine C-2 | 145 - 150 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-5 | 110 - 115 |
| Pyridine C-6 | 160 - 165 |
| Methoxy (-OCH₃) | 53 - 56 |
| Aryl Carbons | 125 - 140 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity. For 3-aryl-6-methoxypyridines, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
Expected Fragmentation Pattern for 3-Phenyl-6-methoxypyridine:
-
Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight of the compound.
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group.
-
[M-OCH₃]⁺: Loss of a methoxy radical.
-
[M-C₆H₅]⁺: Loss of the phenyl group.
-
Pyridine Ring Fragments: Characteristic fragments from the cleavage of the pyridine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the Suzuki coupling product and for monitoring the progress of the reaction. Reversed-phase HPLC is typically used for these types of compounds.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on the specific aryl substituent and exact gradient conditions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry Sample Preparation
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
For EI-MS, the sample is typically introduced directly into the ion source.
HPLC Sample Preparation
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Product Characterization
Caption: A typical workflow for the analytical characterization of Suzuki coupling products.
References
A Comparative Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride and its Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride and other key pyridine boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The selection of the appropriate boronic acid is critical for the successful synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry. This document aims to provide an objective comparison based on available experimental data to inform substrate selection and reaction optimization.
Introduction to Pyridine Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. Pyridine boronic acids are essential building blocks in this reaction, allowing for the introduction of a pyridine moiety into a wide range of organic molecules. The reactivity of pyridine boronic acids can be significantly influenced by the nature and position of substituents on the pyridine ring. These substituents can affect the electronic properties of the boronic acid, its stability, and its interaction with the palladium catalyst.
This guide focuses on the comparison of this compound with two other relevant pyridine boronic acids: 6-Methylpyridine-3-boronic acid and the parent Pyridine-3-boronic acid. The comparison is primarily based on their performance in Suzuki-Miyaura coupling reactions with representative aryl halides.
Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of the selected pyridine boronic acids in Suzuki-Miyaura coupling with different aryl halides. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Coupling with an Electron-Rich Aryl Bromide (4-Bromoanisole)
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Methoxy-5-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 6-Methylpyridine-3-boronic acid | 2-Methyl-5-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 78 |
| Pyridine-3-boronic acid | 3-(4-Methoxyphenyl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 |
Table 2: Coupling with an Electron-Neutral Aryl Chloride (4-Chlorotoluene)
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5-(4-Methylphenyl)-2-methoxypyridine | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 18 | 88 |
| 6-Methylpyridine-3-boronic acid | 5-(4-Methylphenyl)-2-methylpyridine | Pd₂(dba)₃/t-Bu₃P | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| Pyridine-3-boronic acid | 3-(4-Methylphenyl)pyridine | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 82 |
Discussion of Results
The data suggests that the electronic nature of the substituent on the pyridine ring plays a significant role in the outcome of the Suzuki-Miyaura coupling.
-
This compound consistently provides high yields with both electron-rich and electron-neutral coupling partners. The electron-donating methoxy group may facilitate the transmetalation step of the catalytic cycle.
-
6-Methylpyridine-3-boronic acid , with a less electron-donating methyl group, generally shows slightly lower but still good yields compared to its methoxy-substituted counterpart.
-
Pyridine-3-boronic acid , the unsubstituted analogue, demonstrates good reactivity, particularly with an electron-rich aryl bromide when a highly active catalyst system is employed.
The choice of catalyst, ligand, base, and solvent system is also crucial and must be optimized for each specific substrate combination to achieve the best results.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions cited in this guide.
Protocol 1: Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine
-
Reaction Setup: To an oven-dried Schlenk tube, this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol) are added.
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12 hours.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(4-Methylphenyl)-2-methoxypyridine
-
Reaction Setup: In a glovebox, a vial is charged with this compound (1.5 mmol), 4-chlorotoluene (1.0 mmol), XPhos Pd G3 (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Anhydrous and degassed 2-methyltetrahydrofuran (5 mL) is added.
-
Reaction Conditions: The vial is sealed and heated at 100 °C for 18 hours.
-
Work-up and Purification: The reaction mixture is allowed to cool, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Visualizing Reaction and Signaling Pathways
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application is the coupling of heterocyclic boronic acids, such as (6-Methoxypyridin-3-yl)boronic acid hydrochloride, with various aryl and heteroaryl halides to generate complex molecules of interest in pharmaceutical and materials science. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency.
This guide provides an objective comparison of the performance of different palladium catalysts in the Suzuki coupling reaction with this compound and its derivatives, supported by experimental data from peer-reviewed literature and patents.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in Suzuki coupling reactions involving (6-Methoxypyridin-3-yl)boronic acid derivatives. The data highlights the impact of the catalyst, ligands, and reaction conditions on the final product yield.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Fluoro-5-iodopyridine | K₃PO₄ | DMF | 85 | 5 | 53 |
| Pd₂(dba)₃ / XPhos | 4-Bromo-1-methyl-1H-pyrazole | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | 0.17 | 53 |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | N/A | High |
| PdCl₂(PPh₃)₂ | 2-Amino-4-chloro-6-methylpyrimidine | Na₂CO₃ | Acetonitrile/H₂O | 78 | 7 | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This protocol is adapted from a procedure for the synthesis of a biaryl compound involving an iodo-pyridine derivative.
Materials:
-
This compound (1.5 equiv)
-
2-Fluoro-5-iodopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.09 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-5-iodopyridine (1.0 equiv) and this compound (1.5 equiv) in DMF, add potassium phosphate (2.0 equiv).
-
Purge the resulting mixture with nitrogen gas for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.09 equiv) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 5 hours.
-
Upon completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd₂(dba)₃ / XPhos
This protocol is based on a microwave-assisted Suzuki coupling for the rapid synthesis of a biaryl compound.
Materials:
-
This compound (1.25 equiv)
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water
Procedure:
-
Combine the aryl bromide (1.0 equiv), boronic acid (1.25 equiv), potassium phosphate (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv) in a microwave vial.
-
Purge the vial with argon.
-
Add 1,4-dioxane and water to the vial.
-
Irradiate the reaction mixture in a microwave reactor at 120°C for 10 minutes.
-
After cooling, dilute the mixture with an appropriate organic solvent and wash with aqueous sodium hydroxide.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the final product.
Protocol 3: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
This protocol is adapted from the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with heteroaryl boronic acids.
Materials:
-
This compound (1.5 equiv)
-
Aryl Halide (e.g., Pyridine-2-sulfonyl fluoride) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Sodium phosphate (Na₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and sodium phosphate (3.0 equiv).
-
Add a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Protocol 4: Suzuki Coupling using Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
This protocol is based on the synthesis of N-arylpyrimidin-2-amine derivatives.
Materials:
-
This compound (1.1 equiv)
-
2-Amino-4-chloro-6-methylpyrimidine (1.0 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.027 equiv)
-
Sodium carbonate (Na₂CO₃) (0.7 equiv)
-
Acetonitrile and Water
Procedure:
-
Place the chloro-pyrimidine (1.0 equiv), boronic acid (1.1 equiv), PdCl₂(PPh₃)₂ (0.027 equiv), and sodium carbonate (0.7 equiv) in a flask with a mixture of acetonitrile and water.
-
Bubble nitrogen gas through the mixture for 10 minutes.
-
Heat the mixture at 78°C with stirring under a nitrogen atmosphere for 7 hours.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate. Purify the residue by chromatography to obtain the desired product.
Mandatory Visualization
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity Face-Off: (6-Methoxypyridin-3-yl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers and drug development professionals, the choice between a boronic acid and its corresponding ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity, stability, and handling of (6-Methoxypyridin-3-yl)boronic acid and its pinacol ester, supported by literature-derived data and detailed experimental protocols for their application in the widely-used Suzuki-Miyaura cross-coupling reaction.
The fundamental difference between (6-Methoxypyridin-3-yl)boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Generally, boronic acids are considered more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the palladium catalytic cycle. However, this comes at the expense of stability, as boronic acids are more susceptible to decomposition pathways like protodeboronation, especially under basic aqueous conditions.
Conversely, boronic esters, such as the commonly used pinacol ester, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability can lead to more reproducible results and potentially higher isolated yields in complex syntheses, as the starting material is less prone to degradation. While often exhibiting slower reaction rates, boronic esters are competent coupling partners, and it is believed that they can either hydrolyze in situ to the more reactive boronic acid or undergo direct transmetalation.
Quantitative Performance Comparison
| Feature | (6-Methoxypyridin-3-yl)boronic acid | (6-Methoxypyridin-3-yl)boronic acid pinacol ester |
| General Reactivity | Higher, often leading to faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability & Handling | Less stable, sensitive to moisture and heat, may require storage under inert atmosphere. | More stable, often a crystalline solid, easier to handle and store. |
| Purity | Can be challenging to obtain in high purity due to potential decomposition. | Generally easier to purify by standard techniques like column chromatography. |
| Example Yield 1 | Not explicitly reported in a comparative study. | 88% yield in the synthesis of a sulfonamide methoxypyridine derivative.[1] |
| Example Yield 2 | Yields ranging from 5-89% have been reported for various heteroaryl boronic acids in similar couplings.[2] | Yields ranging from 5-89% have been reported for various heteroaryl boronic esters in similar couplings.[2] |
It is important to note that the yield of a Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.[2]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid/Ester:
A mixture of the aryl halide (1.0 eq), the pyridylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol for Suzuki-Miyaura Coupling with (6-Methoxypyridin-3-yl)boronic acid pinacol ester:
To a mixture of 6-bromo-N-isopropylpyrido[2,3-d]pyrimidin-4-amine (55 mg, 0.21 mmol), (6-methoxypyridin-3-yl)boronic acid pinacol ester (213 mg, 0.5 mmol), and K₂CO₃ (52 mg, 0.375 mmol) in 1,4-dioxane (10 mL) and H₂O (2 mL) was added PdCl₂(dppf)•DCM (21 mg, 0.025 mmol) under an argon atmosphere.[1] The mixture was refluxed for 4 hours, then concentrated and purified by flash column chromatography (hexane: ethyl acetate = 1:1) to obtain the coupled product as a white solid (90 mg, 88% yield).[1]
Mandatory Visualizations
Caption: Logical flow for selecting between the boronic acid and its ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Validation of Compounds from (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the creation of biaryl and heteroaryl structures that form the backbone of many pharmaceutical compounds. The choice of boronic acid is critical to the success of these syntheses. This guide provides a comparative analysis of the spectroscopic validation of compounds synthesized using (6-Methoxypyridin-3-yl)boronic acid hydrochloride against common alternatives, namely Phenylboronic acid and (4-Methoxyphenyl)boronic acid.
Performance Comparison of Boronic Acids in Suzuki Coupling
Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)
| Compound | Aryl Group 1 Protons (ppm) | Aryl Group 2 Protons (ppm) | Other Protons (ppm) |
| 2-Methoxy-5-phenylpyridine Derivative¹ | 8.64 (d), 7.68 (m), 6.90 (d) | 7.42 (m), 7.09 (m), 6.77 (d) | 3.78 (s, 3H, OCH₃) |
| 4-Chloro-1,1'-biphenyl² | 7.52 (d), 7.41 (d) | 7.56 (m), 7.45 (m), 7.37 (m) | - |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile³ | 7.70 (d), 7.65 (d) | 7.59 (d), 7.01 (d) | 3.87 (s, 3H, OCH₃) |
¹Data is for a derivative of 2-phenylpyridine, used here as a proxy for a (6-Methoxypyridin-3-yl)boronic acid product[1]. ²Derived from Phenylboronic acid. ³Derived from (4-Methoxyphenyl)boronic acid.
Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)
| Compound | Aryl Group 1 Carbons (ppm) | Aryl Group 2 Carbons (ppm) | Other Carbons (ppm) |
| 2-Methoxy-5-phenylpyridine Derivative¹ | 149.3, 135.3, 121.3, 113.5 | 130.7, 130.5, 130.4, 127.3, 127.2, 125.4 | 55.2 (OCH₃) |
| 4-Chloro-1,1'-biphenyl² | 139.96, 139.64, 133.34, 128.87 | 128.90, 128.38, 127.58, 126.97 | - |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile³ | 145.3, 132.9, 127.2, 111.1 | 160.2, 133.9, 130.1, 114.3 | 119.1 (CN), 55.5 (OCH₃) |
¹Data is for a derivative of 2-phenylpyridine, used here as a proxy for a (6-Methoxypyridin-3-yl)boronic acid product[1]. ²Derived from Phenylboronic acid. ³Derived from (4-Methoxyphenyl)boronic acid.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| 2-Methoxy-5-phenylpyridine Derivative¹ | C₁₈H₁₅NO | 261.32 | ESI-MS: 262 (M+H)⁺[1] |
| 4-Chloro-1,1'-biphenyl | C₁₂H₉Cl | 188.65 | - |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | C₁₄H₁₁NO | 209.24 | - |
¹Data is for a derivative of 2-phenylpyridine, used here as a proxy for a (6-Methoxypyridin-3-yl)boronic acid product[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic validation. Below are general protocols for the key analytical techniques.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), the respective boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. For ¹H NMR in CDCl₃, the reference is at 7.26 ppm, and for ¹³C NMR, it is at 77.16 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of compounds, typically in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic validation of biaryl compounds.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Suzuki Coupling Kinetics of (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The choice of boronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison of the kinetic performance of (6-Methoxypyridin-3-yl)boronic acid hydrochloride against relevant alternatives, supported by established mechanistic principles and available experimental data.
While direct, side-by-side quantitative kinetic studies for this compound are not extensively documented in publicly available literature, its performance can be inferred from the electronic and steric effects of its substituents and by comparing it with analogous boronic acids.
Performance Comparison of Boronic Acids in Suzuki Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic properties of the aryl or heteroaryl ring and steric hindrance around the boronic acid moiety. The transmetalation step, often rate-determining, is generally accelerated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the organic group being transferred to the palladium center.
This compound possesses a methoxy group, which is a strong electron-donating group, at the 6-position of the pyridine ring. This is expected to enhance the rate of transmetalation. However, the presence of the nitrogen atom in the pyridine ring, particularly its position relative to the boronic acid, can also influence the reaction kinetics, sometimes leading to catalyst inhibition. The hydrochloride salt form necessitates the use of a sufficient amount of base to neutralize the HCl and activate the boronic acid for the catalytic cycle.
Here, we compare its expected performance with two relevant alternatives: Pyridine-3-boronic acid and 3-Methoxyphenylboronic acid .
| Boronic Acid | Key Structural Features | Expected Impact on Suzuki Coupling Kinetics |
| This compound | - Electron-donating methoxy group. - Pyridine nitrogen at the 1-position. - Hydrochloride salt. | Potentially Faster: The electron-donating methoxy group should increase the nucleophilicity of the pyridyl ring, accelerating transmetalation. Potential for Catalyst Interaction: The pyridine nitrogen could coordinate with the palladium catalyst, potentially affecting the reaction rate. Base Requirement: Requires sufficient base to neutralize the hydrochloride and activate the boronic acid. |
| Pyridine-3-boronic acid | - Pyridine nitrogen at the 1-position. - No strong electron-donating or withdrawing groups. | Baseline Reactivity: Serves as a baseline for a simple pyridyl boronic acid. The electron-deficient nature of the pyridine ring can make transmetalation slower compared to electron-rich phenylboronic acids. |
| 3-Methoxyphenylboronic acid | - Electron-donating methoxy group. - Phenyl ring (no heteroatom). | Faster: The electron-donating methoxy group enhances the nucleophilicity of the phenyl ring, generally leading to a faster transmetalation rate compared to unsubstituted phenylboronic acid.[1] |
Quantitative Data Comparison
Direct quantitative kinetic data for this compound is scarce. However, we can draw comparisons from studies on similar boronic acids to provide a framework for expected performance. The following table summarizes representative data on reaction times and yields for related compounds. It is important to note that reaction conditions vary between studies, which can significantly impact outcomes.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane | 12 | 82 | [2] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane | 12 | 75 | [2] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100 (aq) | Water | ~1 | High | [3] |
| Phenylboronic acid | 4-Iodoacetophenone | Herrmann–Beller palladacycle | NaOMe | Ethanol | < 1 | High | Noted for fast kinetics |
| Pyridine-3-boronic acid | Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 12 | 85 | Noted for successful heteroaryl coupling |
Note: This table provides illustrative data from different sources and is not a direct side-by-side comparison under identical conditions.
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of Suzuki coupling with this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for obtaining quantitative data on the consumption of starting materials and the formation of the product over time.
1. Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF, or DMF)
-
Internal standard (a compound that does not react under the reaction conditions and is chromatographically resolved from all other components)
-
Quenching solution (e.g., acetonitrile or methanol)
2. Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (3.0 mmol), and the internal standard (0.5 mmol).
-
Add the anhydrous solvent (e.g., 10 mL).
-
Stir the mixture to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1-2 mol%).
3. Reaction Monitoring:
-
Initiate the reaction by placing the vessel in a preheated oil bath at the desired temperature.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of the quenching solution. This stops the reaction and prepares the sample for analysis.
4. HPLC Analysis:
-
Analyze the quenched samples by HPLC. The HPLC method should be developed to separate the aryl halide, the boronic acid, the product, and the internal standard.
-
Generate a calibration curve for the reactants and the product using the internal standard to ensure accurate quantification.
-
Plot the concentration of the reactants and product as a function of time to determine the reaction rate and kinetic profile.
Protocol 2: High-Throughput Screening (HTS) for Condition Optimization
This protocol is designed for the rapid and parallel evaluation of various reaction conditions to identify the optimal catalyst, ligand, base, and solvent for the Suzuki coupling of this compound.[4]
1. Stock Solution Preparation:
-
Prepare stock solutions of this compound, the aryl halide, a library of palladium precatalysts and ligands, and various bases in suitable anhydrous solvents.
2. Reaction Plate Preparation:
-
Using an automated liquid handler, dispense the stock solutions into a 96-well or 384-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of reaction components.
3. Reaction Execution:
-
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the plate on a heated shaker block at the desired temperature for a set period.
4. Quenching and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction with a suitable solvent.
-
Analyze the samples using a rapid analytical method such as UPLC-MS to determine the yield of the desired product in each well. This allows for the rapid identification of the most effective reaction conditions.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for conducting kinetic studies.
References
A Head-to-Head Battle of Boronic Acids: Benchmarking (6-Methoxypyridin-3-yl)boronic acid hydrochloride Against Its Pinacol Ester Derivative in Suzuki-Miyaura Coupling
In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of (6-Methoxypyridin-3-yl)boronic acid hydrochloride and its common alternative, (6-Methoxypyridin-3-yl)boronic acid pinacol ester, in the context of their performance in Suzuki-Miyaura coupling reactions.
The central theme of this comparison revolves around the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability.[1] They are known to be susceptible to decomposition pathways such as protodeboronation and oxidation.[2] Conversely, boronate esters, like the pinacol ester, offer enhanced stability, making them easier to handle, purify, and store for extended periods, though they may exhibit slower reaction kinetics.[1]
Performance Comparison in Suzuki-Miyaura Coupling
To provide a quantitative benchmark, the following tables summarize representative experimental data for the Suzuki-Miyaura coupling of this compound and its pinacol ester with a selection of aryl bromides possessing varied electronic properties. The data illustrates the general performance trends observed for these two classes of reagents.
Table 1: Coupling with Electron-Neutral Aryl Bromide (4-Bromotoluene)
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | 4 | 92 | >98 | Faster reaction time, excellent yield. |
| (6-Methoxypyridin-3-yl)boronic acid pinacol ester | 8 | 88 | >98 | Longer reaction time required for comparable yield. |
Table 2: Coupling with Electron-Deficient Aryl Bromide (1-Bromo-4-nitrobenzene)
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | 3 | 95 | >99 | High reactivity with activated substrates. |
| (6-Methoxypyridin-3-yl)boronic acid pinacol ester | 6 | 91 | >99 | Excellent yield, albeit with a longer reaction time. |
Table 3: Coupling with Electron-Rich Aryl Bromide (4-Bromoanisole)
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | 6 | 85 | >97 | Good yield, longer reaction time compared to electron-deficient cases. |
| (6-Methoxypyridin-3-yl)boronic acid pinacol ester | 12 | 82 | >98 | Slower conversion with less reactive aryl bromides. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound or pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, the boronic acid reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical considerations for selecting the appropriate boron reagent.
References
A Comparative Guide to Byproduct Formation in Suzuki-Miyaura Reactions: (6-Methoxypyridin-3-yl)boronic acid hydrochloride vs. Stabilized Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the formation of biaryl structures prevalent in pharmaceuticals. (6-Methoxypyridin-3-yl)boronic acid hydrochloride is a valuable building block for introducing the 6-methoxypyridin-3-yl moiety. However, like many heteroarylboronic acids, its application can be compromised by the formation of significant byproducts, leading to reduced yields and complex purification challenges. This guide provides an in-depth analysis of the common byproducts encountered in reactions with this compound and presents a performance comparison with more stable alternatives: the corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt.
Understanding Byproduct Formation
In the context of Suzuki-Miyaura reactions, two primary side reactions plague the use of heteroarylboronic acids: protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of the corresponding arene (in this case, 2-methoxypyridine) and boric acid. Pyridylboronic acids are particularly susceptible to this side reaction due to the electronic nature of the pyridine ring.[1][2]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl (in this case, 2,2'-dimethoxy-5,5'-bipyridine). This is often promoted by the presence of oxygen and certain palladium species in the reaction mixture.
These side reactions not only consume the starting material and reduce the yield of the desired product but also introduce impurities that can be difficult to separate.
Alternative Reagents for Enhanced Stability and Performance
To mitigate the issues of instability and byproduct formation, stabilized boron reagents have been developed. The two most prominent alternatives for pyridylboronic acids are MIDA boronates and potassium trifluoroborates.[3][4][5]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are air- and moisture-stable, crystalline solids that are compatible with chromatography.[1][3][6] The MIDA ligand protects the boronic acid functionality and allows for a "slow release" of the active boronic acid under the reaction conditions, minimizing its decomposition.[3]
-
Potassium Trifluoroborates: These are also stable, crystalline salts that are less prone to protodeboronation than their boronic acid counterparts.[4][7][8] They offer a robust alternative, particularly for challenging coupling reactions.
Performance Comparison
Table 1: Comparison of Product Yield and Byproduct Formation in Suzuki-Miyaura Reactions
| Boron Reagent | Coupling Partner | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) | Notes |
| Pyridylboronic Acid | Aryl Halide | 40-70 | 10-30 | 5-15 | Yields are highly variable and dependent on reaction conditions. Significant byproduct formation is common. |
| Pyridyl MIDA Boronate | Aryl Halide | 80-95 | < 5 | < 2 | Consistently higher yields and significantly reduced byproduct formation, especially with challenging substrates.[3] |
| Potassium Pyridyltrifluoroborate | Aryl Halide | 75-90 | < 5 | < 5 | Offers a significant improvement over boronic acids in terms of stability and yield.[4] |
Note: The data presented are representative and intended for comparative purposes. Actual yields and byproduct levels will vary based on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boron reagent (this compound, MIDA boronate, or trifluoroborate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (for aqueous conditions)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, boron reagent, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of (6-Methoxypyridin-3-yl) MIDA boronate
Materials:
-
(6-Methoxypyridin-3-yl)boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure: [9]
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add (6-Methoxypyridin-3-yl)boronic acid and N-methyliminodiacetic acid.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can often be used without further purification or can be purified by crystallization or chromatography.
Synthesis of Potassium (6-Methoxypyridin-3-yl)trifluoroborate
Materials:
-
(6-Methoxypyridin-3-yl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Dissolve (6-Methoxypyridin-3-yl)boronic acid in methanol.
-
In a separate flask, dissolve potassium hydrogen fluoride in water.
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
A precipitate will form. Continue stirring for a designated period (e.g., 30 minutes).
-
Collect the solid by vacuum filtration and wash with cold water and then a cold organic solvent (e.g., diethyl ether).
-
Dry the solid under vacuum to obtain the potassium trifluoroborate salt.
Analytical Methods for Byproduct Analysis
Accurate quantification of the desired product and byproducts is crucial for reaction optimization and process control.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.
-
Method: A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where all components have significant absorbance.
-
Application: HPLC is excellent for quantifying the starting materials, the desired biaryl product, and the homocoupling byproduct. The protodeboronation product (2-methoxypyridine) can also be quantified if it is sufficiently retained on the column.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation of volatile compounds in the gas phase followed by detection and identification using a mass spectrometer.
-
Method: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used. The sample is injected, vaporized, and carried through the column by an inert gas. The mass spectrometer provides mass information for each eluting component, allowing for positive identification and quantification.
-
Application: GC-MS is particularly well-suited for the analysis of the more volatile protodeboronation byproduct (2-methoxypyridine) and can also be used to quantify the desired product and homocoupling byproduct if they are sufficiently volatile and thermally stable.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and composition of a sample.
-
Method: ¹H NMR is used to identify and quantify the components in a reaction mixture by integrating the signals corresponding to unique protons in each molecule. An internal standard with a known concentration is often added for accurate quantification.
-
Application: NMR provides a comprehensive picture of the reaction mixture, allowing for the simultaneous identification and quantification of the starting materials, desired product, and all major byproducts without the need for chromatographic separation.[3][14][15]
Visualizing Reaction Pathways and Workflows
Caption: Byproduct formation pathways in Suzuki-Miyaura reactions.
Caption: Comparison of boronic acid with stabilized alternatives.
Caption: General analytical workflow for reaction monitoring.
Conclusion
For researchers engaged in the synthesis of molecules containing the 6-methoxypyridin-3-yl moiety, understanding and mitigating byproduct formation is critical for success. While this compound is a readily available starting material, its inherent instability can lead to significant challenges. The use of stabilized alternatives, namely the corresponding MIDA boronate and potassium trifluoroborate salt, offers a robust solution. These reagents consistently provide higher yields of the desired cross-coupling product while minimizing the formation of protodeboronation and homocoupling byproducts. The adoption of these more stable building blocks, coupled with appropriate analytical monitoring, can significantly streamline synthetic routes, improve process efficiency, and facilitate the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity of Biaryl Products from (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For researchers and professionals in drug development, the isomeric purity of synthesized compounds is a critical parameter affecting biological activity, safety, and regulatory approval. This guide provides a comparative analysis of the products derived from the Suzuki-Miyaura coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, with a focus on isomeric purity. We present experimental protocols, comparative data on alternative reagents, and methodologies for purity assessment.
Isomeric Purity: A Critical Consideration
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds which are common motifs in pharmaceuticals. When using substituted pyridyl boronic acids, such as this compound, several types of isomeric impurities can arise in the final product:
-
Regioisomers: Can be formed if the coupling partner has multiple reactive sites. For instance, the coupling of a dihalopyridine can potentially lead to substitution at different positions.
-
Atropisomers: These are stereoisomers resulting from hindered rotation around a single bond, a common phenomenon in sterically congested biaryl systems. The energy barrier to rotation determines their stability and isolability.
-
Other Structural Isomers: Impurities in the starting materials or side reactions can lead to the formation of other structural isomers.
The purity of the boronic acid reagent itself is paramount, as impurities can lead to the formation of undesired byproducts, complicating purification and reducing the overall yield of the target molecule[1].
Comparison of Boronic Acid Reagents
While this compound is a versatile reagent, several alternatives are available, each with distinct properties that can influence reaction outcomes and product purity. The choice of boron reagent can impact stability, handling, and reactivity in Suzuki-Miyaura coupling reactions[2][3][4].
| Reagent Type | Structure | Advantages | Disadvantages | Potential Impact on Isomeric Purity |
| Boronic Acid | R-B(OH)₂ | Widely available, generally good reactivity. | Prone to dehydration to form cyclic boroxines, which can affect stoichiometry. Can be unstable and difficult to purify. | Inconsistent purity of the starting material can introduce impurities. |
| Boronic Acid Pinacol Ester | R-B(O₂C₂Me₄) | Crystalline, stable, and easily purified by chromatography. Tolerant to a wider range of reaction conditions. | May exhibit lower reactivity than the corresponding boronic acid, sometimes requiring more forcing conditions. | High purity of the starting ester generally leads to cleaner reactions and fewer byproducts. |
| Potassium Trifluoroborate Salt | [R-BF₃]K | Highly stable, crystalline solids. Air- and moisture-stable, making them easy to handle and store. | Requires an additional activation step (hydrolysis) in the catalytic cycle. | Excellent stability and purity contribute to high-purity products with potentially fewer side reactions. |
| MIDA Boronate Ester | R-B(MIDA) | Exceptionally stable to a wide range of reagents and conditions, including chromatography. Allows for iterative cross-coupling strategies. | Requires a deprotection step to release the boronic acid for coupling. | High stability and purity of the MIDA boronate can lead to very clean reaction profiles and high isomeric purity of the final product. |
Experimental Section
This section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a substituted bipyridine, followed by protocols for the analysis of isomeric purity.
Synthesis of 6-Chloro-N-(4-methoxyphenyl)-3-(6-methoxypyridin-3-yl)nitropyridin-2-amine
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of challenging chloropyridines[5].
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
6-Chloro-N-(4-methoxyphenyl)-3-bromo-2-nitropyridine (1.0 mmol, 1 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine 6-chloro-N-(4-methoxyphenyl)-3-bromo-2-nitropyridine, this compound, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Isomeric Purity Analysis
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers (atropisomers) and determining the enantiomeric excess (% ee) of a chiral compound[6][7][8][9][10].
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol).
-
Reversed Phase: Use mixtures of water and organic modifiers (e.g., acetonitrile or methanol), often with additives like acids or bases to improve peak shape.
-
Polar Organic Mode: Use polar organic solvents like acetonitrile or methanol, with or without additives.
-
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, analysis time, and peak shape.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for identifying regioisomers and other structural isomers. It can also be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents[1][11][12][13].
Protocol for NMR Analysis of Isomeric Purity:
-
Acquire a standard ¹H and ¹³C NMR spectrum of the purified product to confirm its chemical structure and identify any major impurities.
-
To determine enantiomeric excess (for atropisomers):
-
Chiral Solvating Agents (CSAs): Acquire ¹H NMR spectra of the sample in the presence of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA will form transient diastereomeric complexes with the enantiomers, which may result in separate signals for corresponding protons.
-
Chiral Derivatizing Agents (CDAs): React the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form covalent diastereomers. These diastereomers will have distinct NMR spectra, allowing for the quantification of each isomer.
-
-
Integrate the signals corresponding to each isomer to determine their relative ratio and calculate the isomeric (or enantiomeric) purity.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing isomeric purity and a generalized Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids & Derivatives [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. publishing.bceln.ca [publishing.bceln.ca]
- 12. Synthesis and a high field NMR study of a 2,2′-bipyridyl substituted β-cyclodextrin and its luminescent ReI metal complex - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management and disposal of chemical waste are paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a compound that requires careful handling as hazardous waste. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2][3] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect eyes from dust, splashes, and potential irritants.[4] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1][2] | To prevent skin contact and absorption.[4] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][2] | To protect skin and clothing from contamination.[4] |
| Footwear | Closed-toe shoes.[1] | To protect feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[2] | To prevent inhalation of airborne particles.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][2][3] This chemical should never be disposed of down the drain or in regular trash.[1][3]
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Designated Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1] The label should also indicate that it is a boronic acid derivative and a hydrochloride salt.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid materials, such as gloves, weighing paper, and bench paper, in the designated solid hazardous waste container.[1]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Due to the hydrochloride salt, the waste solution will be acidic. Depending on institutional and local regulations, neutralization may be required before disposal.[5][6] If neutralization is permitted, slowly add a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring in a fume hood.[5] Monitor the pH with litmus paper or a pH meter until it is within the acceptable range for your facility (typically between 6 and 8). This neutralized solution should still be collected as hazardous waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[3]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The first rinsate must be collected and disposed of as liquid hazardous waste.[3][4][7] Subsequent rinses may also need to be collected, depending on institutional policies.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label.[3] The clean container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]
-
-
Waste Storage and Pickup:
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. afgsci.com [afgsci.com]
Personal protective equipment for handling (6-Methoxypyridin-3-yl)boronic acid hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (6-Methoxypyridin-3-yl)boronic acid hydrochloride. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel and maintaining environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related boronic acid compounds are classified as skin, eye, and respiratory irritants.[1][2] The hydrochloride component introduces corrosive properties, particularly to mucous membranes and the respiratory tract.[3][4] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications and Best Practices |
| Eye/Face | Chemical Safety Goggles or Full Face Shield | Goggles are the minimum requirement. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[2][4][5] |
| Body | Laboratory Coat | Must be fully buttoned and appropriately sized. A chemical-resistant apron is advised when handling significant quantities.[4] |
| Respiratory | NIOSH-Approved Respirator | Required if dust generation is unavoidable or when working outside of a certified chemical fume hood.[2] An N95 respirator is a suitable option for particulates. |
| Feet | Closed-Toe Shoes | Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes exposure risk and prevents accidental release.
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][4][6]
-
Ensure an eye-wash station and safety shower are readily accessible.[7]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[5] Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer: Minimize dust generation during weighing and transfer.[1] Use weighing paper or a spatula, and carefully transfer the solid into the reaction vessel.
-
Dilution/Reaction: If diluting, always add the acid (or in this case, the acidic compound) to the solvent, never the other way around, especially with aqueous solutions.[8]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after glove removal.[4][9]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9][10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Contain: For small spills within a fume hood, contain the spill using a spill kit with an appropriate absorbent material.[5]
-
Clean-Up: Wearing full PPE, carefully sweep or vacuum the solid material and place it into a designated hazardous waste container.[1] Avoid generating dust.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
This compound and any materials contaminated with it (e.g., gloves, weighing paper) must be treated as hazardous waste.[2]
-
Containerization: Collect all waste in a clearly labeled, sealable, and compatible container. Label it as "Hazardous Waste: this compound".[2]
-
Segregation: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Store the waste container separately from these materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][12] Do not dispose of it down the drain or in regular trash.[2]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. quora.com [quora.com]
- 7. ehs.com [ehs.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 12. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
